molecular formula C11H14N2S B067566 4-(1,3-Benzothiazol-2-yl)butan-1-amine CAS No. 173838-78-3

4-(1,3-Benzothiazol-2-yl)butan-1-amine

Cat. No.: B067566
CAS No.: 173838-78-3
M. Wt: 206.31 g/mol
InChI Key: UXKMCSVXKKHXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzothiazol-2-yl)butan-1-amine is a valuable chemical intermediate characterized by the presence of a benzothiazole heterocycle linked to a flexible butylamine chain. This unique structure endows the compound with significant potential in the development of novel fluorescent probes and molecular sensors. The benzothiazole moiety is a well-established fluorophore and a key structural component in many dyes and optoelectronic materials. The primary amine group provides a versatile handle for further chemical modification, enabling conjugation to biomolecules, polymers, or other functional groups via amide bond formation or other coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKMCSVXKKHXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595644
Record name 4-(1,3-Benzothiazol-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173838-78-3
Record name 4-(1,3-Benzothiazol-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 4-(1,3-Benzothiazol-2-yl)butan-1-amine (Chemical Formula: C₁₁H₁₄N₂S)

Executive Summary & Chemical Significance

Benzothiazole derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities including neuroprotective, antimicrobial, and antineoplastic properties[1]. The specific substitution at the C-2 position of the benzothiazole ring is a primary driver of these diverse pharmacological profiles[1].

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine features a flexible, four-carbon aliphatic chain terminating in a primary amine, attached directly to the C-2 position of the benzothiazole core. This terminal amine serves as a critical hydrogen-bond donor/acceptor for target engagement and provides a versatile synthetic handle for late-stage functionalization. The unambiguous validation of this synthesized structure requires a self-validating, orthogonal analytical approach, ensuring that the empirical formula, functional groups, and precise atomic connectivity are definitively proven[2].

The Self-Validating Analytical Strategy

As a standard practice in advanced analytical chemistry, structural elucidation cannot rely on a single technique. We employ a deterministic workflow where the output of one method serves as the boundary condition for the next.

  • Causality of the Workflow: High-Resolution Mass Spectrometry (HRMS) is executed first to establish the exact mass and molecular formula, effectively restricting the universe of possible structures. Fourier-Transform Infrared (FTIR) spectroscopy is then utilized to orthogonally confirm the presence of the primary amine and aromatic system. Finally, Multi-nuclear NMR (1D and 2D) maps the exact topographical connectivity of the atoms, proving the C-2 attachment point.

Workflow A Synthesized Compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine B HRMS (ESI+) Define Exact Mass & Formula A->B C 1D & 2D NMR Map Atomic Connectivity A->C D FTIR Spectroscopy Validate Functional Groups A->D E Unambiguous Structural Elucidation B->E C->E D->E

Fig 1. Orthogonal spectroscopic workflow for self-validating structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

To validate the molecular weight and elemental composition, HRMS is the definitive tool[2].

Mechanistic Rationale: The target molecule contains two basic nitrogen atoms (the thiazole nitrogen and the terminal primary amine). Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization technique. The molecule readily accepts a proton to form a stable [M+H]⁺ pseudomolecular ion. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two) will have an even nominal mass (206 Da), while its protonated form will be odd (207 Da).

  • Calculated Exact Mass for C₁₁H₁₄N₂S: 206.0878 Da

  • Expected [M+H]⁺: m/z 207.0956

Fragmentation Causality (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ ion typically yields a neutral loss of ammonia (-17 Da) from the terminal amine, resulting in a fragment at m/z 190. Further cleavage of the alkyl chain yields the highly stable benzothiazole cation at m/z 134.

Nuclear Magnetic Resonance (NMR) Connectivity Mapping

NMR spectroscopy provides the fundamental framework of the molecular structure by detailing the chemical environment and connectivity of the atoms[2].

¹H NMR: Spin Systems and D₂O Exchange

The ¹H NMR spectrum is divided into two distinct regions: the aromatic benzothiazole core and the aliphatic butyl chain.

  • Aromatic Region: The unsubstituted benzothiazole ring presents a classic ABCD spin system. H-4 and H-7 appear as distinct doublets due to ortho-coupling (~8.0 Hz), while H-5 and H-6 appear as triplets of doublets[3].

  • Aliphatic Region: The butyl chain presents four distinct methylene environments. The protons at C-4' (adjacent to the C-2 of the thiazole) are significantly deshielded (~3.15 ppm) due to the electron-withdrawing nature of the imine-like C=N bond and the sulfur atom[3].

  • Self-Validation via D₂O Exchange: The primary amine (-NH₂) protons typically appear as a broad singlet around 1.40 ppm. To definitively prove this assignment, a D₂O shake experiment is performed. The rapid chemical exchange of the amine protons with deuterium causes this signal to collapse, confirming the presence of the labile -NH₂ group.

¹³C and 2D NMR (HSQC & HMBC)

The ¹³C NMR spectrum must account for 11 distinct carbon environments. The most critical diagnostic signal is the C-2 quaternary carbon of the benzothiazole ring. Positioned between a nitrogen and a sulfur atom, this carbon is highly deshielded, typically resonating near 171.0 ppm.

The HMBC Crux: To prove that the butylamine chain is attached to the C-2 position (and not elsewhere), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. A strong ³J correlation must be observed between the aliphatic protons at C-4' (δ 3.15) and the quaternary C-2 carbon (δ 171.0). This cross-peak is the absolute proof of the molecular skeleton.

HMBC_Logic H4 Aliphatic Protons H-4' (δ 3.15) C2 Thiazole Core C-2 (δ 171.0) H4->C2 3J HMBC (Strong) C3 Aliphatic Chain C-3' (δ 29.5) H4->C3 2J HMBC N3 Thiazole Core N-3 H4->N3 4J (Absent)

Fig 2. HMBC correlation logic establishing the definitive C2-alkyl linkage.

Quantitative Data Summaries

Table 1: Multi-Nuclear NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
C-2 -Quaternary171.5-
C-3a -Quaternary153.2-
C-7a -Quaternary135.0-
C-4 7.96d (8.1)122.5C-3a, C-6
C-5 7.45td (7.7, 1.2)125.8C-7, C-3a
C-6 7.35td (7.6, 1.1)124.6C-4, C-7a
C-7 7.84d (7.9)121.4C-5, C-7a
C-4' 3.15t (7.5)34.2C-2 , C-3', C-2'
C-3' 1.85m28.5C-4', C-2', C-1'
C-2' 1.55m33.1C-4', C-3', C-1'
C-1' 2.75t (7.0)41.8C-3', C-2'
-NH₂ 1.40br s (exchanges)--
Table 2: Orthogonal Validation Metrics (HRMS & FTIR)
TechniqueTarget FeatureObserved ValueDiagnostic Significance
HRMS (ESI+) Molecular Ionm/z 207.0954 [M+H]⁺Confirms exact mass and formula (Error < 2 ppm).
HRMS/MS Fragment Ionm/z 190.0680Validates terminal primary amine via neutral loss of NH₃.
FTIR (ATR) N-H Stretching3350, 3280 cm⁻¹Doublet characteristic of a primary amine (-NH₂).
FTIR (ATR) C=N Stretching1520 cm⁻¹Confirms the imine-like bond within the thiazole ring.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following standardized protocols must be adhered to during the elucidation process.

Protocol 1: High-Resolution ESI-MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the purified 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, artificially forcing the equilibrium toward the [M+H]⁺ state to maximize signal-to-noise ratio.

  • Instrument Tuning: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., sodium formate) to ensure mass accuracy within < 2 ppm.

  • Acquisition: Inject 5 µL into the ESI source operating in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C.

  • MS/MS Validation: Isolate the m/z 207.1 precursor ion and apply a collision energy ramp (15-30 eV) using Argon as the collision gas to generate the m/z 190 and 134 diagnostic fragments.

Protocol 2: Multi-Dimensional NMR Spectroscopy
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a high-quality 5 mm NMR tube[2]. Causality: High concentration is required to obtain sufficient signal-to-noise for the insensitive ¹³C nucleus and 2D HMBC experiments.

  • 1D Acquisition:

    • Acquire the ¹H spectrum (16 scans, relaxation delay d1 = 2s).

    • Acquire the ¹³C{¹H} decoupled spectrum (1024 scans, d1 = 2s). Ensure the spectral window covers 0 to 200 ppm to capture the deshielded C-2 carbon.

  • 2D Acquisition (HMBC): Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings (³JCH = 8 Hz). Acquire with 4-8 scans per t1 increment (256 increments).

  • D₂O Exchange (Self-Validation): After initial ¹H acquisition, add 2 drops of D₂O to the NMR tube. Shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the ¹H spectrum. Verify the disappearance of the signal at δ 1.40 ppm.

Protocol 3: FTIR Functional Group Mapping
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the neat, dry solid or oil directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact with the crystal.

  • Acquisition & Interpretation: Acquire the spectrum from 4000 to 400 cm⁻¹. Identify the characteristic N-H stretching bands (3350 and 3280 cm⁻¹) and the C=N stretching band (1520 cm⁻¹).

References

  • BenchChem. "Validating the Synthesis of Benzothiazole Derivatives Through Spectroscopic Methods." Benchchem, 2025. 2

  • Abdoulaye, K., et al. "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy." Scirp.org, 2024. 4

  • ResearchGate. "Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review." ResearchGate, 2023. 1

  • Degres Journal. "Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an." Degres Journal, 2021.

  • MDPI. "Sulforaphane Analogues with Heterocyclic Moieties: Syntheses and Inhibitory Activities against Cancer Cell Lines." MDPI, 2016. 3

Sources

Structural Elucidation of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the atomic-level structure of small molecules, serving as a cornerstone in structure-based drug discovery (SBDD) and medicinal chemistry[1]. The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine (C₁₁H₁₄N₂S) presents a fascinating structural duality: a highly anisotropic, electron-withdrawing fused heterocyclic core (benzothiazole) coupled with a flexible, electron-donating aliphatic amine chain.

This technical whitepaper provides a rigorous, self-validating framework for the ¹H and ¹³C NMR characterization of this molecule. By moving beyond simple peak-picking, this guide details the quantum mechanical and electronic causalities behind each chemical shift, ensuring that researchers can confidently validate structural integrity, purity, and molecular dynamics in solution[2].

Molecular Architecture & Predictive Rationale

The NMR spectral profile of 4-(1,3-Benzothiazol-2-yl)butan-1-amine is governed by the distinct electronic environments of its two primary domains. Understanding these domains allows for the logical prediction and assignment of chemical shifts[3].

  • The Benzothiazole Core: The fused thiazole and benzene rings create a strong diamagnetic anisotropic effect. The nitrogen and sulfur heteroatoms pull electron density away from the ring system via inductive and resonance effects, severely deshielding the aromatic protons and carbons[4]. The C-2 carbon, sandwiched directly between the electronegative nitrogen and polarizable sulfur, experiences extreme deshielding.

  • The Butylamine Chain: The four-carbon aliphatic chain acts as a bridge between the electron-withdrawing benzothiazole and the electronegative primary amine (-NH₂). The chemical shifts of the methylene (-CH₂-) groups exhibit a predictable gradient based on their proximity to these two functional groups.

Logic cluster_0 Aromatic System (Benzothiazole) cluster_1 Aliphatic System (Butylamine) Root 4-(1,3-Benzothiazol-2-yl)butan-1-amine A1 C2 Carbon Extreme Deshielding (N, S) ~171 ppm Root->A1 A2 H4 & H7 Protons Anisotropic Effect ~7.8-8.0 ppm Root->A2 B1 C4-H2 (Alpha to Ring) Inductive Pull ~3.15 ppm Root->B1 B2 C1-H2 (Alpha to Amine) Electronegative N ~2.75 ppm Root->B2

Logical partition of NMR chemical shift assignments based on electronic effects.

Self-Validating Experimental Protocol

High-fidelity NMR spectra require a flawless sample preparation pipeline. Any solid particulates or paramagnetic impurities will degrade magnetic field homogeneity, leading to broadened peaks and loss of crucial J-coupling information[5]. The following protocol establishes a self-validating system for acquiring high-resolution ¹H and ¹³C data.

Step-by-Step Methodology
  • Sample Solubilization: Weigh 5–10 mg of 4-(1,3-Benzothiazol-2-yl)butan-1-amine into a clean secondary glass vial[6]. Add exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen as the primary amine is highly soluble in it, and the deuterium provides the necessary lock signal to stabilize the spectrometer's magnetic field[7].

  • Degassing (Optional but Recommended): To prevent line broadening caused by dissolved paramagnetic oxygen, subject the solution to three cycles of the freeze-pump-thaw technique[7].

  • Filtration & Transfer: Draw the solution into a glass Pasteur pipette equipped with a tight cotton wool plug. Filter the solution directly into a high-quality, defect-free 5 mm NMR tube[8]. Causality: Filtration removes micro-particulates that distort the local magnetic field, ensuring optimal shimming[5].

  • Tube Preparation: Ensure the sample height is exactly 40–50 mm. Wipe the exterior of the bottom 10 cm of the tube with a medical wipe and isopropanol to remove skin oils before insertion into the spectrometer[6].

  • Acquisition & Validation:

    • Lock and Shim: Lock onto the CDCl₃ deuterium signal. Perform gradient shimming. Validation: The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz.

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Because ¹³C is ~6000 times less sensitive than ¹H, higher concentrations or prolonged acquisition times are mandatory for a satisfactory signal-to-noise ratio[6].

Workflow N1 Sample Prep 1-10 mg N2 Solubilization 0.6 mL CDCl3 N1->N2 N3 Filtration Remove Particulates N2->N3 N4 N4 N3->N4 N5 Acquisition 1H & 13C NMR N4->N5

Self-validating NMR sample preparation and acquisition workflow.

Spectral Data & Causality Assignments

The following tables summarize the expected quantitative chemical shifts (δ) for 4-(1,3-Benzothiazol-2-yl)butan-1-amine in CDCl₃ at 298 K. Note: Chain numbering designates C-1 as the carbon attached to the amine, and C-4 as the carbon attached to the benzothiazole ring.

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Assignment Logic
H-4 7.95d1H8.0Deshielded by the adjacent C=N bond's magnetic anisotropy and the fused ring current[4].
H-7 7.85d1H8.0Deshielded by the proximity to the polarizable sulfur atom.
H-5 7.45td1H8.0, 1.2Standard aromatic proton; meta to the heteroatoms, experiencing less direct deshielding.
H-6 7.35td1H8.0, 1.2Standard aromatic proton; shielded relative to H-4 and H-7.
C4-H₂ 3.15t2H7.5Alpha to the electron-withdrawing benzothiazole C-2 position; strong inductive pull.
C1-H₂ 2.75t2H7.0Alpha to the electronegative primary amine (-NH₂).
C3-H₂ 1.95m2H-Beta to the benzothiazole ring; experiences a weakened inductive deshielding effect.
C2-H₂ 1.60m2H-Beta to the amine; resides in the most electron-rich (shielded) region of the aliphatic chain.
-NH₂ 1.40br s2H-Exchangeable protons; broad signal due to the quadrupolar relaxation of the ¹⁴N nucleus.
¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeCausality / Assignment Logic
C-2 171.5CqExtreme deshielding due to direct covalent attachment to both highly electronegative N and S atoms.
C-3a 153.2CqBridgehead quaternary carbon directly attached to the imine nitrogen.
C-7a 135.0CqBridgehead quaternary carbon directly attached to the sulfur atom.
C-5 125.8CHAromatic methine, para to the sulfur atom.
C-6 124.7CHAromatic methine, para to the nitrogen atom.
C-4 122.5CHAromatic methine, ortho to the nitrogen atom.
C-7 121.4CHAromatic methine, ortho to the sulfur atom.
C-1 42.0CH₂Aliphatic carbon directly bonded to the primary amine (-NH₂).
C-4 34.2CH₂Aliphatic carbon directly bonded to the benzothiazole C-2.
C-2 33.1CH₂Central aliphatic carbon, beta to the amine.
C-3 27.5CH₂Central aliphatic carbon, beta to the benzothiazole ring.

References

  • University of Minnesota Twin Cities: NMR Sample Preparation.[7] URL:

  • Oxford Instruments: Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.[2] URL:

  • Organomation: NMR Sample Preparation: The Complete Guide.[5] URL:

  • University College London (UCL): Sample Preparation | Faculty of Mathematical & Physical Sciences.[6] URL:

  • Spectroscopy Online: NMR Spectroscopy Revolutionizes Drug Discovery.[1] URL:

  • Royal Society of Chemistry: NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 50.[3] URL:

  • Alsoghier, H.M., et al. (2021): NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Results in Chemistry.[4] URL:

Sources

High-Resolution Mass Spectrometry of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Mechanistic Guide to Ionization and Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine (Molecular Formula:


) is a bifunctional molecule comprising a rigid, electron-deficient benzothiazole core and a flexible, electron-rich primary aliphatic amine chain. Compounds of this class are frequently utilized as critical intermediates in medicinal chemistry, notably in the optimization of acylaminobenzothiazole series for antiparasitic drug discovery, such as treatments for Chagas disease[1].

Accurate structural elucidation of this molecule relies heavily on advanced mass spectrometry (MS). Because the molecule possesses two distinct functional domains, its behavior in a mass spectrometer is highly dependent on the ionization technique applied. This whitepaper provides a comprehensive, first-principles analysis of the ionization dynamics, mechanistic fragmentation pathways, and standardized analytical protocols required to confidently characterize 4-(1,3-Benzothiazol-2-yl)butan-1-amine using both Electron Ionization (EI) and Electrospray Ionization (ESI).

Physicochemical Properties & Exact Mass Profiling

Before initiating any mass spectrometric analysis, establishing the theoretical exact mass and isotopic distribution is a prerequisite for high-resolution mass spectrometry (HRMS) validation. The presence of sulfur in the benzothiazole ring provides a highly diagnostic isotopic signature due to the natural abundance of


 (~4.25%).

Table 1: Theoretical Exact Mass and Diagnostic Isotopic Signature

ParameterValue / FormulaMass-to-Charge (

)
Relative Abundance
Molecular Formula

--
Monoisotopic Mass (M) Neutral Molecule206.0877 Da-
ESI Positive Ion


207.0950100% (Base Peak)
Isotope


contribution
208.0984~12.5%
Isotope


contribution
209.0908~4.5%

Causality Note: The ~4.5% relative abundance of the M+2 peak is a critical self-validating metric. If an experimental spectrum lacks this specific M+2 ratio, the presence of the intact benzothiazole core must be questioned.

Mechanistic Ionization and Fragmentation Dynamics

The choice of ionization source dictates the internal energy transferred to the molecule, fundamentally altering the fragmentation cascade.

Electron Ionization (EI) at 70 eV: Aliphatic-Directed Cleavage

Under hard ionization (EI), the molecule forms a radical cation (


, 

206). The fragmentation is overwhelmingly driven by the primary aliphatic amine. According to established mass spectral rules for aliphatic amines, the molecule undergoes a highly characteristic

-cleavage[2].

The carbon-carbon bond nearest to the nitrogen atom (between C1 and C2 of the butyl chain) is cleaved. This yields a neutral alkyl radical containing the benzothiazole core and a resonance-stabilized, nitrogen-containing cation (


) at 

30
[2]. Because the nitrogen lone pair effectively stabilizes the positive charge,

30 typically presents as the base peak in the EI spectrum of unbranched primary amines.
Electrospray Ionization (ESI-MS/MS): Core-Directed Degradation

In ESI positive mode, the molecule undergoes soft ionization. The primary aliphatic amine possesses a higher proton affinity than the thiazole nitrogen, making the amine the primary site of protonation to yield the


 ion at 

207.0950.

Upon Collisional Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the fragmentation pathways diverge from EI:

  • Loss of Ammonia (

    
    ):  Charge-directed fragmentation leads to the expulsion of neutral ammonia (17.026 Da), generating a stable carbocation or terminal alkene at 
    
    
    
    190.0685.
  • Alkyl Chain Cleavage: Higher collision energies force the cleavage of the butyl chain, leaving the protonated benzothiazole core (

    
    ) at 
    
    
    
    136.0221.
  • Ring Opening (Deep Fragmentation): At elevated collision energies, the highly stable benzothiazole ring finally ruptures. High-resolution studies of substituted benzothiazoles confirm that the most important decomposition pathways of the core involve the neutral losses of hydrogen cyanide (HCN, 27 Da) and carbon monosulfide (CS, 44 Da)[3]. These fragmentation pathways are highly conserved across the benzothiazole chemical family[4].

Fragmentation M [M+H]+ m/z 207.0951 C11H15N2S+ F1 Loss of NH3 m/z 190.0685 C11H12NS+ M->F1 -NH3 (17 Da) F2 Alpha-Cleavage (EI) m/z 30.0344 CH4N+ M->F2 C-C Cleavage F3 Alkyl Cleavage m/z 136.0221 C7H6NS+ M->F3 -C4H9N F4 Ring Opening Loss of HCN/CS m/z 109.01 / 92.03 F3->F4 -HCN / -CS

Mechanistic MS/MS fragmentation pathways of 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Table 2: Key Diagnostic Fragment Ions (ESI-MS/MS)

Fragment

Ion FormulaMechanistic OriginStructural Significance
190.0685


Confirms terminal primary amine.
136.0221

Alkyl chain lossConfirms intact benzothiazole core.
109.0115


Diagnostic thiazole ring opening[3].

Standardized LC-HRMS/MS Experimental Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system. The inclusion of specific mobile phase additives and system suitability criteria guarantees that the experimental choices directly cause the desired analytical outcomes.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile. Causality: This concentration prevents detector saturation and minimizes ion suppression.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the primary amine prior to entering the ESI source, maximizing the

      
       signal.
      
  • ESI Source Parameters:

    • Capillary Voltage: +3.5 kV.

    • Desolvation Temperature: 350 °C.

  • Q-TOF MS/MS Acquisition:

    • Perform a full MS scan (

      
       50–500) to verify the monoisotopic mass and the 
      
      
      
      isotopic pattern.
    • Isolate

      
       207.1 in the quadrupole and apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas. Causality: A CE ramp ensures the capture of both low-energy fragments (loss of 
      
      
      
      ) and high-energy fragments (loss of HCN).
  • System Suitability Validation:

    • The run is only considered valid if the mass accuracy of the parent ion is < 5 ppm and the M+2 isotopic ratio falls between 4.0% and 5.0%.

Workflow S1 Sample Prep Dilution in MeOH/H2O S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI(+) Ionization Protonation to[M+H]+ S2->S3 S4 Q-TOF MS/MS CID Fragmentation S3->S4 S5 Data Analysis Exact Mass & Isotope S4->S5

Self-validating LC-HRMS/MS analytical workflow for benzothiazole derivatives.

Conclusion

The mass spectrometric analysis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine requires a nuanced understanding of its bifunctional nature. By leveraging the


-cleavage propensity of the aliphatic amine in EI and the predictable ring-opening neutral losses of the benzothiazole core in ESI-MS/MS, researchers can achieve highly confident structural elucidation. Adhering to the self-validating LC-HRMS protocol outlined above ensures high mass accuracy and reproducible fragmentation profiling, critical for downstream applications in drug discovery and molecular characterization.

References

  • Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series - Bioaster. bioaster.org.
  • High resolution mass spectrometry.—II Some substituted benzothiazoles - Scite.ai. scite.ai.
  • 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax. openstax.org.
  • Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography | Environmental Science & Technology. acs.org.

Sources

Physicochemical Profiling of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: Solubility Kinetics and Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of novel chemical entities not merely as a checklist of properties, but as a dynamic system of molecular interactions. 4-(1,3-Benzothiazol-2-yl)butan-1-amine is a bifunctional molecule featuring a lipophilic, heteroaromatic benzothiazole core linked to a flexible, hydrophilic aliphatic primary amine tail. This structural dichotomy dictates its complex physicochemical behavior. This whitepaper provides an authoritative, in-depth analysis of its solubility thermodynamics, ionization dynamics, and chemical stability, equipping development teams with the predictive insights needed to formulate this compound successfully.

Structural Thermodynamics and Ionization Dynamics

The physicochemical behavior of 4-(1,3-Benzothiazol-2-yl)butan-1-amine is governed by its two distinct ionizable centers, which create a wide speciation window.

  • The Benzothiazole Core: The nitrogen atom within the benzothiazole ring is a very weak base. Literature values for the conjugate acid of unsubstituted benzothiazole indicate a pKa ranging from 0.85 to 2.28[1]. It remains unprotonated under all standard physiological conditions.

  • The Aliphatic Amine Tail: The primary aliphatic amine is a strong base, typically exhibiting a pKa between 10.0 and 10.5[2].

Because of this wide pKa gap, the molecule exists almost exclusively as a mono-protonated cation at physiological pH (7.4)[2]. This cationic state leads to a biological "ion-trapping" effect, where the molecule easily crosses lipid membranes in its neutral form (in higher pH microenvironments) but becomes trapped inside acidic cellular compartments once protonated[3].

Speciation A Di-protonated Species (pH < 1.0) Charge: +2 B Mono-protonated Species (pH 2.0 - 9.0) Charge: +1 A->B -H+ (pKa1 ~1.5) B->A +H+ C Neutral Free Base (pH > 11.0) Charge: 0 B->C -H+ (pKa2 ~10.5) C->B +H+

Fig 1. pH-dependent speciation of 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Solubility Kinetics and Thermodynamics

The principle of "like dissolves like" dictates the solubility of the neutral free base[4]. The benzothiazole moiety has an intrinsic logP of approximately 2.01[1], making the unprotonated form highly lipophilic. In organic solvents, the free base exhibits excellent solubility in polar aprotic solvents and moderate solubility in alcohols[4].

In aqueous media, solubility is heavily pH-dependent. At pH < 9.0, the protonation of the primary amine exponentially increases aqueous solubility, whereas at pH > 11.0, the compound will likely precipitate as the neutral free base.

Table 1: Predicted Solubility Profile
Solvent / MediaPolarity / TypeExpected SolubilityMechanistic Rationale
Dichloromethane (DCM) Polar Aprotic / HalogenatedHighGood balance of polarity to dissolve the neutral free base without strong specific interactions[4].
Dimethyl Sulfoxide (DMSO) Polar AproticHighHighly polar aprotic solvent; excellent solvation of the heteroaromatic core[4].
Methanol (MeOH) Polar ProticModerate to HighActs as a hydrogen bond donor/acceptor, interacting favorably with the primary amine[4].
Aqueous Buffer (pH 1.2) Aqueous AcidicHighPrimary amine is fully protonated; potential partial protonation of the benzothiazole ring[1].
Aqueous Buffer (pH 7.4) Aqueous PhysiologicalModerateMono-protonated state ensures adequate hydration, though the lipophilic core limits total capacity.
Aqueous Buffer (pH 12.0) Aqueous BasicLowMolecule exists as the neutral free base; lipophilicity dominates, driving precipitation.
Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality Note: Kinetic methods (like solvent-shift) often overestimate solubility due to supersaturation and the formation of metastable amorphous states. The shake-flask method is mandatory here to ensure thermodynamic equilibrium with the most stable crystalline lattice.

  • Media Preparation: Prepare standard USP buffers (pH 1.2, 4.5, 6.8, 7.4). Rationale: Covers the physiological pH range of the GI tract to assess ionization-dependent solubility.

  • Equilibration: Add excess solid 4-(1,3-Benzothiazol-2-yl)butan-1-amine to 1 mL of buffer in a tightly sealed glass vial. Agitate at 37°C for 48 hours. Rationale: 48 hours ensures the transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: Removes undissolved micro-particulates that could artificially inflate the UV signal.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV against a standard calibration curve.

Chemical Stability and Excipient Incompatibility

While the benzothiazole ring is generally regarded as highly persistent and stable in the environment[1], it can degrade under extreme oxidative stress, emitting toxic sulfur oxides[5]. However, the primary aliphatic amine is the molecule's true reactive hotspot.

  • Oxidation: The amine is susceptible to reactive oxygen species (ROS) and peroxides. When the drug remains in a non-ionized form, it becomes highly susceptible to oxidation, leading to the formation of hydroxylamines, which can further dehydrate into imines and hydrolyze into aldehydes[6].

  • Excipient Incompatibility (The PEG Problem): A critical vulnerability arises when formulating primary amines with polyethylene glycols (PEGs) or povidone. PEGs undergo auto-oxidation to generate trace levels of formaldehyde and formic acid. These reactive impurities rapidly react with primary amines via oxidative degradation-dependent pathways, resulting in N-methylation and N-formylation[7].

Degradation Parent 4-(1,3-Benzothiazol-2-yl) butan-1-amine Oxidation N-Oxidation / Hydroxylamine (ROS, Peroxides) Parent->Oxidation Oxidative Stress Aldehyde Schiff Base Formation (Reducing Sugars) Parent->Aldehyde Excipient Reactivity Excipient N-Formylation / N-Methylation (PEG Impurities) Parent->Excipient Trace Formaldehyde

Fig 2. Primary degradation pathways of the aliphatic amine moiety.

Protocol 2: Accelerated Excipient Compatibility and Oxidative Stress Screening

Causality Note: Waiting 24 months for real-time stability data is unfeasible. By spiking the formulation with formaldehyde, we simulate the end-of-shelf-life auto-oxidation products of PEG, forcing the N-formylation pathway to reveal itself early[7].

  • Spiking & Preparation: Prepare a binary mixture of the drug substance and PEG 6000 (1:1 w/w). Spike a parallel sample with 10 µL of 37% formaldehyde solution. Rationale: Formaldehyde acts as a surrogate for the downstream auto-oxidation products of polymeric excipients[7].

  • Stress Incubation: Seal the vials and incubate at 60°C / 75% Relative Humidity (RH) for 7 days. Rationale: Accelerates the reaction kinetics of N-formylation and Schiff base formation.

  • Quenching: Dissolve the stressed solid in a 50:50 Acetonitrile:Water mixture containing 0.1% Trifluoroacetic acid (TFA). Rationale: TFA immediately protonates the primary amine, halting further nucleophilic attack and stabilizing the degradants.

  • LC-MS/MS Analysis: Analyze the quenched samples using high-resolution mass spectrometry. Scan specifically for mass shifts of +14 Da (N-methylation) and +28 Da (N-formylation) relative to the parent mass.

Conclusion

The successful development of 4-(1,3-Benzothiazol-2-yl)butan-1-amine requires a rigorous understanding of its dual-nature physical chemistry. By leveraging its pH-dependent solubility profile and proactively mitigating the oxidative vulnerabilities of its primary amine tail (specifically avoiding peroxide-generating excipients like PEG), formulation scientists can design robust, stable, and highly bioavailable dosage forms.

References

  • [1] Benzothiazole CAS#95-16-9 - LUXI CHEMICAL COMPANY. LUXI CHEMICAL. Available at:

  • [5] Benzothiazole | 95-16-9 - ChemicalBook. ChemicalBook. Available at:

  • [6] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. National Institutes of Health (NIH). Available at:

  • [4] Solubility and Stability of 6-Methyl-2-phenyl-1,3-benzothiazole in Organic Solvents: A Technical Guide - Benchchem. Benchchem. Available at:

  • [3] The pH-dependent toxicity of basic pharmaceuticals in the green algae Scenedesmus vacuolatus can be explained with a toxicokinetic ion-trapping model - PubMed. National Institutes of Health (NIH). Available at:

  • [7] (PDF) A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. ResearchGate. Available at:

  • [2] MEDCHEM 562 Lecture 1: pH and Drug Distribution. University of Washington. Available at:

Sources

A Technical Guide to the Structure-Activity Relationship of Benzothiazole Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of benzothiazole amines. As a privileged heterocyclic scaffold, benzothiazole is a cornerstone in medicinal chemistry, integral to numerous synthetic and natural bioactive molecules.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7] This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to guide the rational design of novel therapeutics. We will dissect the core scaffold, analyze the impact of substitutions at key positions, provide validated experimental protocols, and offer perspectives on the future of this versatile molecular framework.

The Benzothiazole Amine Scaffold: A Privileged Foundation

The benzothiazole amine structure, consisting of a benzene ring fused to a thiazole ring bearing an amino group, provides a rigid, bicyclic framework that is ripe for chemical modification.[8][9] Its significance in medicinal chemistry stems from its ability to engage in various biological interactions and its synthetic accessibility. The literature consistently highlights substitutions at the C-2 and C-6 positions as being pivotal for modulating biological activity.[1][2][10]

The C2-Amine Position: The Epicenter of Activity

The amine group at the C-2 position is a critical determinant of biological activity and serves as the primary handle for synthetic diversification. It can act as a hydrogen bond donor or acceptor and is readily functionalized to create amides, ureas, sulfonamides, and Schiff bases, each imparting distinct physicochemical properties to the parent molecule.[3][6][9][11]

  • Primary Amines (C2-NH2): The unsubstituted 2-amino group is a common feature in many active compounds and is considered crucial for the activity of certain antifungal derivatives.[12]

  • Secondary & Tertiary Amines: N-alkylation or N-arylation can significantly influence potency. For instance, in the context of Hsp90 C-terminal domain inhibitors, a tertiary amine was expected to be more potent, though experimental results showed that secondary and even primary amines retained strong activity, indicating a nuanced SAR.[13]

  • Amide and Urea Linkages: Converting the C2-amine into an amide or urea is a common and highly effective strategy. These linkages can introduce new interaction points and orient substituents toward specific pockets in a biological target. Benzothiazolyl ureas, for example, have been developed as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[14]

The Benzene Ring: Fine-Tuning Potency and Selectivity

Substituents on the benzene portion of the scaffold are instrumental in modulating activity, selectivity, and pharmacokinetic profiles (ADMET). The C-6 position is particularly sensitive to modification.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) and nitro groups (NO2) at the C-6 position frequently enhance antimicrobial and anticancer activities.[15][16][17] For example, the presence of a 6-nitro group on a benzothiazole-N-acetyl-glucosamine conjugate enhanced its antibacterial activity.[16] Similarly, a 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine derivative showed significant inhibition of cancer cell proliferation.[18] The rationale behind this is that EWGs can modulate the electronic properties of the ring system, potentially enhancing binding affinity with biological targets.

  • Electron-Donating Groups (EDGs): Methoxy (-OCH3) groups have been associated with potent anticancer activity.[3][19] The introduction of a methoxy group on the phenyl ring of a pyrimidine-based benzothiazole derivative led to maximum cytotoxicity against colon cancer cell lines.[3] This highlights that the electronic nature of the substituent must be matched to the specific biological target.

  • Positional Isomerism: The specific placement of substituents is critical. A study on benzothiazol- and benzoxazol-2-amine derivatives found that a 5,6-difluoro substitution pattern resulted in a potent inhibitor of Gram-positive bacteria, demonstrating the synergistic effect of multiple substitutions.[20]

The following diagram provides a general overview of the key SAR principles for the benzothiazole amine scaffold.

SAR_Map cluster_scaffold Benzothiazole Amine Core cluster_c2 C2-Amine Modifications cluster_c6 C6-Benzene Ring Substitutions BTA Benzothiazole Scaffold C2_Node C2-Amine BTA->C2_Node Primary site for derivatization C6_Node C6-Position BTA->C6_Node Key site for activity modulation Amide Amide Linkage (e.g., Anticancer) C2_Node->Amide Urea Urea Linkage (e.g., Neuroprotection) C2_Node->Urea SchiffBase Schiff Base (e.g., Antimicrobial) C2_Node->SchiffBase EWG Electron-Withdrawing Groups (Cl, F, NO2) Enhance Antimicrobial/Anticancer Activity C6_Node->EWG EDG Electron-Donating Groups (OCH3) Enhance Anticancer Activity C6_Node->EDG

Caption: General Structure-Activity Relationship map for benzothiazole amines.

SAR Insights for Major Therapeutic Areas

The versatility of the benzothiazole amine scaffold allows for its application across multiple disease areas. The optimal substitution pattern is highly dependent on the specific biological target.

Anticancer Activity

Benzothiazole amines have been extensively investigated as anticancer agents, targeting a variety of mechanisms.[3][17]

  • Mechanism of Action: They have been shown to inhibit key proteins in cancer progression, including tyrosine kinases (VEGFR-2, MET), serine/threonine kinases (CDK, RAF), and heat shock protein 90 (Hsp90).[9] Some derivatives induce apoptosis through the mitochondrial pathway or by inhibiting signaling pathways like PI3K/Akt and ERK.[3]

  • Key SAR Findings:

    • The presence of multiple chlorine atoms on the molecule, such as in dichlorophenyl-containing chlorobenzothiazoles, can lead to exceptionally high potency, with GI50 values in the nanomolar range.[3][19]

    • The introduction of a pyrazole moiety can significantly enhance antitumor activity.[17][19]

    • For VEGFR-2 inhibition, the benzothiazole moiety itself is critical; replacing it with other aryl groups significantly compromises activity.[9]

Table 1: Representative SAR Data for Anticancer Benzothiazole Amines

Compound Structure Key Substituents Biological Target/Cell Line Activity (IC50/GI50) Reference
Dichlorophenyl-chlorobenzothiazole 3-Cl on Benzothiazole, 2,6-di-Cl on Phenylamine Non-small cell lung cancer (HOP-92) 71.8 nM [3]
Methoxybenzamide Benzothiazole Methoxybenzamide at C2 Various Cancer Cell Lines 1.1 µM - 8.8 µM [3][17]
Pyridine-pyrimidine Benzothiazole Methoxy group on phenyl ring Colon Cancer (colo205) 5.04 µM [3]

| 2-Aminobenzothiazole Derivative 19 | C2-amine, specific side chain | VEGFR-2 | 0.5 µM |[9] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzothiazole amines have emerged as a promising class.[15][16]

  • Mechanism of Action: These compounds can target various bacterial enzymes, including DNA gyrase, MurB (uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase), and dihydropteroate synthase.[16]

  • Key SAR Findings:

    • SAR analysis consistently reveals that electron-withdrawing groups, such as nitro and halogens, enhance antimicrobial activity.[15]

    • A study of benzothiazole-thiazole hybrids identified a derivative with a nitro group as the most potent, with MIC values as low as 3.90 µg/mL.[15]

    • The combination of a 5-chloro substituent on the benzothiazole ring with an azo dye structure resulted in potent activity against Salmonella typhimurium and Klebsiella pneumoniae.[16]

Experimental Protocols: From Synthesis to Screening

The trustworthiness of any SAR study relies on robust and reproducible experimental methods. This section provides self-validating, step-by-step protocols for the synthesis and evaluation of benzothiazole amines.

Protocol: Synthesis of a 6-Substituted-2-Aminobenzothiazole Library

This protocol is based on the classical Hugershoff reaction, a reliable method for constructing the 2-aminobenzothiazole core.[21]

Objective: To synthesize a small library of 6-substituted-2-aminobenzothiazoles for initial screening.

Materials:

  • Appropriately substituted p-anilines (e.g., 4-chloroaniline, 4-fluoroaniline, 4-methoxyaniline)

  • Ammonium thiocyanate (NH4SCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br2)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the substituted aniline (10 mmol) in glacial acetic acid (20 mL).

  • Thiocyanate Addition: Add ammonium thiocyanate (30 mmol) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. The causality for this step is to control the exothermicity of the subsequent bromination and prevent unwanted side reactions.

  • Bromination: Add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise to the cooled mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (200 g). A precipitate will form.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7. This step is critical to ensure the product is in its free base form for extraction.

  • Isolation: Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the pure 2-aminobenzothiazole derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.

Protocol: In Vitro Anticancer Evaluation using MTT Assay

Objective: To determine the cytotoxic effect (IC50) of synthesized benzothiazole amines on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized benzothiazole amine compounds (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The following diagram illustrates a typical workflow for the discovery of novel benzothiazole amine drug candidates.

Workflow start Hypothesis: SAR-guided Design synthesis Synthesis of Benzothiazole Amine Library start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary In Vitro Screening (e.g., MTT Assay) purification->screening hit_id Hit Identification (Compounds with IC50 < 10 µM) screening->hit_id secondary_assay Secondary Assays (Mechanism of Action, Target Engagement) hit_id->secondary_assay Potent? Yes no_hit No Hits Redesign Library hit_id->no_hit Potent? No sar_analysis SAR Analysis & Lead Optimization secondary_assay->sar_analysis sar_analysis->synthesis Iterative Cycle lead_compound Lead Compound Identified sar_analysis->lead_compound no_hit->start

Caption: Drug discovery workflow for benzothiazole amine derivatives.

Advanced Insights and Future Perspectives

While traditional SAR provides a foundational understanding, modern drug discovery integrates computational methods and aims for more sophisticated therapeutic strategies.

  • Computational Modeling: Molecular docking studies are increasingly used to rationalize observed SAR and predict the binding modes of novel compounds.[15][22] These studies can reveal key interactions, such as hydrogen bonds and π–π stacking, between the ligand and the target protein, guiding the design of more potent inhibitors.[15] For example, docking can explain why a methoxy group at a certain position improves binding while at another it creates a steric clash.[23]

  • Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, the "one-target, one-molecule" approach is often insufficient.[7][24] The benzothiazole scaffold is ideal for developing MTDLs that can interact with multiple relevant targets simultaneously (e.g., AChE, MAO-B, and H3R).[7] This involves designing hybrid molecules where the benzothiazole core is linked via a specific spacer to another pharmacophore.

The diagram below illustrates a simplified mechanism of how a benzothiazole amine derivative might act as a kinase inhibitor, a common mechanism for anticancer agents.

Kinase_Inhibition cluster_normal Normal Cell Signaling cluster_inhibited Inhibited Signaling Kinase Kinase Enzyme (e.g., VEGFR-2) Substrate Substrate Protein ATP_Site ATP Binding Site ATP_Site->Substrate phosphorylates No_Reaction Phosphorylation Blocked ATP_Site->No_Reaction ATP ATP ATP->ATP_Site binds BTA_Inhibitor Benzothiazole Amine Inhibitor BTA_Inhibitor->ATP_Site competitively binds Phospho_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate->Phospho_Substrate No_Reaction->Substrate

Caption: Mechanism of competitive kinase inhibition by a benzothiazole amine.

Conclusion

The benzothiazole amine scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability and the profound influence of substituents at the C-2 and C-6 positions allow for the systematic development of potent and selective agents against a wide array of diseases. A deep understanding of the structure-activity relationships, supported by robust experimental protocols and guided by computational insights, is essential for unlocking the full therapeutic potential of this remarkable class of compounds. The future of benzothiazole amine research lies in the rational design of next-generation molecules, including multi-target-directed ligands and compounds optimized to overcome clinical challenges like drug resistance.

References

  • Irfan, A., et al. (2019). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Geronikaki, A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Iraqi National Digital Library. [Link]

  • Keri, R. S., et al. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]

  • Mokesch, S., et al. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. National Center for Biotechnology Information. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). International Journal of Health Sciences. [Link]

  • Ansari, M. F., et al. (n.d.). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]

  • Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (n.d.). Semantic Scholar. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]

  • (PDF) Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]

  • Sharma, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. [Link]

  • Wang, Z., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • Shaker, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]

  • Kamal, A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository, University of Florence. [Link]

  • Keri, R. S., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. [Link]

  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. (n.d.). ResearchGate. [Link]

  • Kumar, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Kumar, A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. National Center for Biotechnology Information. [Link]

  • Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Center for Biotechnology Information. [Link]

  • Abdeen, S., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Cho, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023). Semantic Scholar. [Link]

  • SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.). ResearchGate. [Link]

  • Obridin, V. P., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Biological Evaluation, Synthesis and Design of Benzothiazole Derivatives for Antimicrobial Activity. (2026). ResearchGate. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. [Link]

  • Benek, O., et al. (2020). Benzothiazolyl Ureas are Low Micromolar and Uncompetitive Inhibitors of 17β-HSD10 with Implications to Alzheimer's Disease Treatment. MDPI. [Link]

  • Gök, U. B., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]

  • Qu, H., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. National Center for Biotechnology Information. [Link]

  • Nishad, P., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]

  • 2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. [Link]

  • Jaleel, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(1,3-Benzothiazol-2-yl)butan-1-amine (CAS: N/A; Formula: C₁₁H₁₄N₂S)

Strategic Rationale and Synthetic Design

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of aryl hydrocarbon receptor (AhR) agonists, mast cell tryptase inhibitors, and robust fluorescent probes[1][2]. The synthesis of 2-alkyl-substituted benzothiazoles bearing a terminal primary amine—specifically 4-(1,3-Benzothiazol-2-yl)butan-1-amine —presents a unique chemoselectivity challenge.

While classical methods often employ direct condensation of 2-aminothiophenol with carboxylic acids in highly viscous polyphosphoric acid (PPA) at extreme temperatures (150–200 °C)[3], this brute-force approach is detrimental when an unprotected aliphatic amine is present. In PPA, the free amine of 5-aminopentanoic acid can undergo uncontrolled intermolecular lactamization or oligomerization, while 2-aminothiophenol is highly susceptible to oxidative dimerization into bis(2-aminophenyl) disulfide.

To ensure pharmaceutical-grade purity and scalability, this protocol utilizes a mild, three-step linear sequence . By employing Boc-protected 5-aminopentanoic acid, we eliminate oligomerization. A highly controlled EDC/HOBt-mediated amide coupling prevents disulfide formation, followed by a mild acid-catalyzed cyclodehydration and subsequent quantitative Boc-deprotection.

Synthetic Workflow and Logical Architecture

The following diagram illustrates the synthetic progression, designed to isolate the highly reactive thiol and amine functionalities until the thermodynamically stable benzothiazole core is fully formed.

SynthesisWorkflow SM Boc-5-aminopentanoic acid + 2-Aminothiophenol Step1 Step 1: Amide Coupling EDC·HCl, HOBt, DIPEA, DCM RT, 12 h SM->Step1 Int1 Intermediate 1: N-(2-mercaptophenyl)amide Step1->Int1 Step2 Step 2: Cyclodehydration Glacial AcOH 80 °C, 6 h Int1->Step2 Int2 Intermediate 2: Boc-Protected Benzothiazole Step2->Int2 Step3 Step 3: Boc-Deprotection TFA / DCM (1:4) RT, 2 h Int2->Step3 Product 4-(1,3-Benzothiazol-2-yl)butan-1-amine (Target Free Base) Step3->Product

Figure 1: Three-step synthetic workflow for 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Quantitative Data: Stoichiometry and Validation

To establish a self-validating system, every step of this protocol is tied to specific In-Process Quality Control (IPQC) metrics. The tables below summarize the exact stoichiometry for a standard 10 mmol discovery-scale synthesis and the expected analytical readouts.

Table 1: Reagent Stoichiometry (10 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMechanistic Role
Boc-5-aminopentanoic acid217.261.002.17 gElectrophilic Precursor
2-Aminothiophenol125.191.051.31 g (1.12 mL)Bis-nucleophile
EDC·HCl191.701.202.30 gCarboxyl Activator
HOBt (anhydrous)135.131.201.62 gSuppresses rearrangement
DIPEA129.242.503.23 g (4.35 mL)Non-nucleophilic base
Dichloromethane (DCM)84.93-50.0 mLAprotic Solvent
Table 2: IPQC Analytical Checkpoints
StageTarget MoleculeExpected [M+H]⁺TLC EluentVisual / Stain Indicator
Step 1 N-(2-mercaptophenyl)amide325.15Hex/EtOAc (1:1)UV Active (254 nm), Ninhydrin (-)
Step 2 Boc-Benzothiazole307.14Hex/EtOAc (3:1)Highly UV Fluorescent, Ninhydrin (-)
Step 3 Final Product (Free Base)207.09DCM/MeOH (9:1)UV Active, Ninhydrin (+) Bright Purple

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (Formation of the Thioanilide)

Causality Insight: EDC activates the carboxylic acid to an O-acylisourea. HOBt is strictly required here to convert this transient species into an active OBt-ester. This prevents the formation of inactive N-acylureas and ensures that the amine of 2-aminothiophenol (which is kinetically more nucleophilic than the thiol) attacks efficiently to form the amide.

  • Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-5-aminopentanoic acid (2.17 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (4.35 mL, 25 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir the mixture at room temperature for 15 minutes to allow the active OBt-ester to form.

  • Coupling: Introduce 2-aminothiophenol (1.12 mL, 10.5 mmol) dropwise via syringe. Caution: 2-aminothiophenol has a highly pungent odor; perform strictly inside a fume hood.

  • Propagation: Stir the reaction at room temperature for 12 hours.

  • Validation: Pull a 10 µL aliquot, dilute in MeOH, and perform LC-MS. Confirm the presence of the m/z 325.15 peak.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 10% aqueous citric acid (2 × 30 mL) to remove unreacted amines/DIPEA, saturated NaHCO₃ (2 × 30 mL) to remove HOBt, and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

Step 2: Acid-Catalyzed Cyclodehydration

Causality Insight: The intermediate amide must undergo an intramolecular nucleophilic attack by the pendant thiol onto the amide carbonyl. Glacial acetic acid serves as a dual-purpose solvent and mild acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity, without being harsh enough to cleave the acid-sensitive Boc protecting group.

  • Initiation: Dissolve the crude intermediate from Step 1 in Glacial Acetic Acid (20 mL).

  • Cyclization: Attach a reflux condenser and heat the solution to 80 °C in an oil bath for 6 hours.

  • Validation: Monitor by LC-MS. The mass must shift from 325.15 to 307.14, indicating the successful expulsion of water (-18 Da) and the formation of the fully aromatic benzothiazole ring.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under high vacuum to remove the majority of the acetic acid.

  • Neutralization: Dissolve the resulting residue in Ethyl Acetate (50 mL) and carefully wash with saturated NaHCO₃ until the aqueous layer tests basic (pH ~8).

  • Purification: Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 3:1) to afford the Boc-protected benzothiazole.

Step 3: Boc-Deprotection and Free Base Isolation

Causality Insight: Trifluoroacetic acid (TFA) selectively hydrolyzes the tert-butyl carbamate. Because the resulting product is a TFA-salt, a basic aqueous workup is mandatory to isolate the biologically active free amine.

  • Initiation: Dissolve the purified Boc-benzothiazole in anhydrous DCM (16 mL).

  • Deprotection: Slowly add TFA (4 mL) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a bright purple spot, confirming the liberation of the primary amine.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA.

  • Free-Basing: Redissolve the oily residue in DCM (30 mL) and wash with 1M NaOH (20 mL). Extract the aqueous layer once more with DCM (20 mL).

  • Final Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(1,3-Benzothiazol-2-yl)butan-1-amine as a viscous oil or low-melting solid.

Troubleshooting & Causality Matrix

Even in highly controlled environments, deviations can occur. Use the following matrix to diagnose and correct synthetic failures.

Symptom / ObservationRoot Cause Analysis (Causality)Corrective Action
LC-MS shows m/z 249.03 in Step 1 Oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl) disulfide due to oxygen exposure[4].Degas the DCM with N₂ prior to the reaction. Ensure the reaction flask is thoroughly purged and sealed.
Incomplete cyclization in Step 2 Insufficient electrophilicity of the carbonyl carbon; trace water preventing dehydration.Increase temperature to 90 °C. If using older acetic acid, add 1-2 equivalents of anhydrous MgSO₄ to act as a water scavenger.
Product lost in aqueous wash (Step 3) The final free base is highly polar and partially water-soluble at neutral/acidic pH.Ensure the aqueous phase is adjusted to pH > 10 using 1M NaOH before extraction. Use a 3:1 DCM:Isopropanol mixture for extraction if partitioning is poor.

References

  • MDPI (Molecules) : Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. A comprehensive overview of the thermodynamic principles governing the condensation of 2-aminothiophenol with carboxylic acids.

  • BenchChem Technical Support : Synthesis of Benzothiazoles from 2-Aminothiophenol. Details the oxidative side-reactions of 2-aminothiophenol and troubleshooting methodologies for disulfide impurities.

  • Journal of Medicinal Chemistry (ACS) : Potent, Small-Molecule Inhibitors of Human Mast Cell Tryptase. Antiasthmatic Action of a Dipeptide-Based Transition-State Analogue Containing a Benzothiazole Ketone. Demonstrates the utilization of 5-aminopentanoic acid in the synthesis of complex benzothiazole-based pharmacological agents.

Sources

Application Note: Evaluating the Antimicrobial Efficacy of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Analysis

In contemporary antimicrobial drug discovery, the benzothiazole scaffold is recognized as a highly versatile and privileged pharmacophore. Comprising a fused benzene and thiazole ring, this planar, lipophilic core is well-documented for its broad-spectrum pharmacological properties, including potent antibacterial and antifungal activities[1].

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine represents a strategic structural evolution of this core. By functionalizing the 2-position of the benzothiazole ring with a 4-aminobutyl chain, the molecule gains a primary aliphatic amine. As a Senior Application Scientist, I emphasize that this is not merely a structural accessory; it fundamentally alters the molecule's physicochemical properties and target engagement profile. At physiological pH (~7.4), the primary amine is protonated, yielding a cationic moiety. This dual-character molecule—combining a lipophilic, planar core with a flexible, cationic tail—is uniquely primed for antimicrobial action.

The Causality of the Mechanism

The antimicrobial efficacy of benzothiazole derivatives is primarily attributed to their ability to interfere with essential cellular processes, most notably the inhibition of DNA gyrase and topoisomerase IV[2]. The mechanism of 4-(1,3-Benzothiazol-2-yl)butan-1-amine operates via a synergistic, two-step pathway:

  • Membrane Permeabilization: The cationic amine tail facilitates strong electrostatic interactions with the negatively charged components of the bacterial cell envelope (e.g., teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria)[2]. This interaction disrupts membrane integrity and enhances the intracellular accumulation of the compound.

  • Target Engagement: Once internalized, the planar benzothiazole core engages with the ATP-binding pocket of DNA gyrase via

    
     stacking and hydrogen bonding, effectively halting DNA replication and leading to cell death[1].
    

MOA Compound 4-(1,3-Benzothiazol-2-yl) butan-1-amine Core Benzothiazole Core (Lipophilic/Planar) Compound->Core Amine Primary Amine Chain (Cationic at pH 7.4) Compound->Amine Target1 DNA Gyrase / Topo IV Inhibition Core->Target1 π-π Stacking & H-bonding Target2 Bacterial Membrane Permeabilization Amine->Target2 Electrostatic Attraction Outcome Bactericidal Effect (Cell Death) Target1->Outcome Target2->Outcome

Caption: Mechanistic pathway of 4-(1,3-Benzothiazol-2-yl)butan-1-amine targeting bacterial cells.

Experimental Protocols: A Self-Validating System

To accurately evaluate the antimicrobial properties of novel compounds like benzothiazole derivatives, standardized and rigorously controlled protocols are essential[3]. The following workflows are designed to be self-validating, ensuring that artifacts (such as compound precipitation) do not yield false-positive results.

Protocol A: Broth Microdilution Assay (MIC) with Resazurin Validation

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial screening.

Expert Insight on Assay Design: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Because our compound contains a cationic amine, unadjusted broth with variable levels of divalent cations (


, 

) can competitively inhibit the compound from binding to the bacterial membrane, artificially inflating the MIC. CAMHB standardizes this variable. Why use Resazurin? Benzothiazole derivatives can occasionally form micro-precipitates in aqueous media, rendering standard Optical Density (

) readings unreliable due to turbidity. Resazurin, a viability dye, changes from blue (non-fluorescent) to pink (fluorescent) only upon reduction by metabolically active cells, providing a definitive, colorimetric validation of cell viability independent of turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 100% DMSO to create a 10 mg/mL stock solution. Crucial: Ensure the final DMSO concentration in the assay never exceeds 1% to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range of 0.5 to 256 µg/mL.

  • Inoculum Preparation: Suspend fresh bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final well concentration of

    
     CFU/mL[3].
    
  • Incubation: Add the inoculum to the compound dilutions. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate at 37°C for 18–24 hours[3].

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity/growth).

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine whether the compound is merely bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), the MBC must be established.

Step-by-Step Methodology:

  • Following the MIC readout, select the well representing the MIC and the three subsequent higher concentration wells (which showed no visible growth)[2].

  • Plate 10 µL from each of these wells onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • Readout: The MBC is defined as the lowest concentration that results in a

    
     reduction of the initial inoculum (yielding no colony growth on the agar).
    

Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (CAMHB) Stock->Dilution <1% Final DMSO Inoculation Inoculation (5x10⁵ CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout MIC Readout (Resazurin) Incubation->Readout MBC MBC Plating (Agar) Readout->MBC Clear Wells Only

Caption: Self-validating experimental workflow for MIC and MBC determination.

Quantitative Data Presentation

When executing the protocols described above, the structure-activity relationship (SAR) of benzothiazole-amine hybrids typically demonstrates potent activity, particularly against Gram-positive strains[2]. The table below summarizes representative quantitative benchmarks expected for this class of compounds against standard pathogenic panels.

Table 1: Representative Antimicrobial Profile of Benzothiazole-Amine Derivatives

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus aureus ATCC 29213Positive482Bactericidal
Bacillus subtilis ATCC 6633Positive242Bactericidal
Escherichia coli ATCC 25922Negative16644Bactericidal
Pseudomonas aeruginosa PAO1Negative64>256>4Bacteriostatic

Expert Interpretation: A compound is clinically defined as bactericidal if the MBC/MIC ratio is


. The data illustrates that the compound is highly bactericidal against Gram-positive organisms. The higher MIC values observed in P. aeruginosa are typical for this pathogen due to its robust efflux pump systems and highly restrictive outer membrane, which can expel lipophilic benzothiazole cores before they reach intracellular targets.

Troubleshooting & Quality Control

  • Inconsistent MIC Replicates (The Inoculum Effect): If MIC values fluctuate between biological replicates, verify the starting inoculum concentration via retrospective CFU plating. Benzothiazole derivatives targeting DNA gyrase can exhibit an "inoculum effect," where the apparent MIC increases significantly if the starting bacterial load exceeds

    
     CFU/mL.
    
  • False Positives in MBC: If growth is observed on MBC plates at concentrations far above the MIC, ensure that the compound was thoroughly mixed in the microtiter well prior to plating. Hydrophobic compounds can adhere to the plastic walls of the well; pipetting from the center of the well without mixing may result in transferring live bacteria that survived in micro-environments of low drug concentration.

References

Sources

Application Note: Utilization of 4-(1,3-Benzothiazol-2-yl)butan-1-amine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioconjugation, In Vitro Cytotoxicity, and Apoptotic Pathway Analysis

Introduction and Scientific Rationale

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine is a highly versatile, bifunctional building block widely utilized in the development of novel chemotherapeutics, fluorescent probes, and targeted ligands. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, known for its ability to intercalate DNA, inhibit critical kinases (such as PI3K/AKT), and bind to amyloid plaques .

Causality in Structural Design: Directly attaching functional groups to the benzothiazole ring often results in steric hindrance, which can abrogate target binding affinity. The inclusion of the 4-carbon (butyl) chain terminating in a primary amine solves this by acting as a flexible spacer. This spacer provides approximately 5–6 Å of distance, allowing the lipophilic benzothiazole moiety to deeply penetrate hydrophobic binding pockets (e.g., the ATP-binding cleft of kinases) while keeping the conjugated moiety (such as a fluorophore, PROTAC linker, or secondary pharmacophore) exposed to the solvent interface . Furthermore, the primary amine enables highly efficient, orthogonal bioconjugation via NHS-ester coupling, reductive amination, or isothiocyanate reactions.

Mechanistic Pathway: Benzothiazole-Induced Apoptosis

In cell culture models, benzothiazole derivatives synthesized from this precursor frequently exhibit potent anti-tumor activity. They primarily induce cell death via the mitochondrial intrinsic apoptosis pathway and the suppression of the PI3K/AKT survival signaling cascade .

SignalingPathway BTA Benzothiazole Derivative PI3K PI3K / AKT Pathway BTA->PI3K Inhibits Mito Mitochondrial Dysfunction (ΔΨm Loss) BTA->Mito Induces PI3K->Mito Downregulates Survival Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Cellular Apoptosis (DNA Fragmentation) Casp3->Apoptosis Execution

Fig 1: Mechanism of Benzothiazole-induced apoptosis via PI3K/AKT and mitochondrial pathways.

Quantitative Data: Efficacy Across Cell Lines

The following table summarizes the in vitro cytotoxicity (IC50) of various benzothiazole derivatives across standard cancer cell lines, demonstrating the broad-spectrum efficacy of this chemical class , , .

Derivative / CompoundTarget Cell LinePrimary Mechanism / TargetIC50 (µM)Incubation
PB11 HeLa (Cervical)PI3K/AKT Inhibition< 0.0548 h
PB11 U87 (Glioblastoma)PI3K/AKT Inhibition< 0.0548 h
YLT322 HepG2 (Hepatic)Mitochondrial Apoptosis2.5 – 5.048 h
BTD HCT116 (Colorectal)Mitochondrial Apoptosis~ 7.548 h
A01–A10 Series SiHa / C33-ACell Cycle Arrest (Sub-G1)5.0 – 50.048 h

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to verify that cell death is a direct result of the synthesized benzothiazole compound rather than solvent toxicity or assay degradation.

ExperimentalWorkflow S1 1. Conjugation (Amine Linker) S2 2. Cell Culture (HeLa/HepG2) S1->S2 S3 3. Drug Treatment (10-100 µM) S2->S3 S4 4. MTT Assay (Viability) S3->S4 S5 5. Flow Cytometry (Apoptosis) S3->S5

Fig 2: In vitro experimental workflow for evaluating benzothiazole derivatives.

Protocol A: Preparation and Treatment of Cell Cultures

Causality & Choice: HeLa and HepG2 cells are selected due to their well-characterized, aberrantly activated PI3K/AKT pathways, making them highly sensitive to benzothiazole-induced apoptosis .

  • Stock Preparation: Dissolve the synthesized 4-(1,3-Benzothiazol-2-yl)butan-1-amine derivative in cell-culture grade DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Harvest exponentially growing HeLa or HepG2 cells. Seed at a density of

    
     cells/well in a 96-well plate (for MTT) or 
    
    
    
    cells/well in a 6-well plate (for Flow Cytometry).
  • Incubation: Culture in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular adherence.

  • Treatment Application: Treat cells with a concentration gradient of the derivative (e.g., 0.1, 1.0, 10, 50, and 100 µM).

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 5 µM Camptothecin (validates the apoptotic detection system).

Protocol B: Cytotoxicity Evaluation (MTT Assay)

Causality & Choice: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because benzothiazoles directly impact mitochondrial function , this assay provides a highly accurate reflection of compound-induced metabolic arrest.

  • Reagent Addition: After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates in the dark at 37°C for 3–4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the crystals. Agitate on a microplate shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 using non-linear regression analysis.

Protocol C: Apoptosis Analysis (Annexin V / PI Flow Cytometry)

Causality & Choice: Benzothiazoles trigger mitochondrial membrane depolarization, leading to the externalization of phosphatidylserine (PS) on the outer plasma membrane. Annexin V binds specifically to PS (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis) .

  • Cell Harvesting: After 48 hours of treatment in 6-well plates, collect both the culture media (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA).

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto), collecting at least 10,000 events per sample.

References

  • Title: The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies Source: PLOS One URL: [Link]

  • Title: A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer Source: Frontiers in Pharmacology URL: [Link]

  • Title: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Source: MDPI Molbank URL: [Link]

Application Note: High-Throughput Assay Development for 4-(1,3-Benzothiazol-2-yl)butan-1-amine Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine represents a highly versatile, pleiotropic pharmacophore. The benzothiazole core is a privileged scaffold in medicinal chemistry, while the flexible butan-1-amine chain allows for deep penetration into target binding pockets. Recent structure-activity relationship (SAR) studies highlight two primary, high-value therapeutic targets for this class of molecules: Neuronal Nitric Oxide Synthase (nNOS) and the Histamine H4 Receptor (H4R) .

To accelerate drug development, this guide outlines the causality, design, and step-by-step execution of two orthogonal, self-validating cell-based assays.

  • Target 1: nNOS Inhibition. Overactive nNOS is implicated in neurodegenerative diseases and melanoma progression 1. The benzothiazole moiety mimics the guanidino group of the endogenous substrate L-arginine, while the alkylamine chain forms critical hydrogen bonds with human-specific residues (e.g., His342) in the heme pocket 1.

  • Target 2: H4R Antagonism. H4R is a critical mediator of neuroinflammation and pruritus. The primary amine of our target compound forms an essential salt bridge with the highly conserved Asp94 residue in the H4R orthosteric pocket, while the benzothiazole core stabilizes the inactive receptor conformation 2.

Workflow 1: Cell-Based nNOS Inhibition Assay

Mechanistic Causality

Enzymatic in vitro assays often fail to predict in vivo efficacy due to cellular permeability issues. To bridge this gap, we utilize a stable 293T/nNOS cell line 3. HEK293T cells are chosen because they lack endogenous NOS isoforms, ensuring zero background interference. Because nNOS is strictly calcium/calmodulin-dependent, we use A23187 , a calcium ionophore. A23187 bypasses surface receptors to directly flood the cytosol with Ca²⁺, forcing the formation of the Ca²⁺/Calmodulin complex, which binds and fully activates nNOS 3. Nitric oxide (NO) rapidly oxidizes to nitrite, which is quantified spectrophotometrically using the Griess reagent.

G A A23187 (Ca2+ Ionophore) B Intracellular Ca2+ Flux A->B C Calmodulin Binding B->C D nNOS Activation C->D F Nitric Oxide (NO) Production D->F E 4-(1,3-Benzothiazol-2-yl) butan-1-amine E->D Inhibition G Griess Reagent (540 nm) F->G

Fig 1: Mechanism of nNOS activation via Ca2+ flux and targeted inhibition by the benzothiazole scaffold.

Step-by-Step Protocol
  • Cell Seeding: Seed 293T/nNOS cells at a density of 5 × 10⁴ cells/well in a 96-well clear-bottom culture plate using DMEM supplemented with 10% FBS and 0.4 mg/mL Geneticin 3. Incubate at 37°C, 5% CO₂ for 24 hours until ~80% confluence is reached.

  • Compound Pre-incubation: Aspirate the media and wash once with PBS. Add 90 µL of assay buffer (HBSS, pH 7.4). Add 5 µL of 4-(1,3-Benzothiazol-2-yl)butan-1-amine (prepared in a 10-point dose-response curve, 0.1 nM to 10 µM final concentration). Incubate for 30 minutes at 37°C to allow for intracellular equilibration.

  • Enzyme Activation: Induce nNOS activity by adding 5 µL of A23187 to a final concentration of 5 µM 3. Incubate the plate for exactly 8 hours.

  • Nitrite Quantification: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes at room temperature.

  • Readout: Measure absorbance at 540 nm using a microplate reader.

System Validation & Quality Control

To ensure this is a self-validating system, every plate must include:

  • Positive Control (100% Inhibition): 10 µM Nω-nitro-L-arginine (L-NNA), a potent, non-selective NOS inhibitor 3.

  • Negative Control (0% Inhibition): Vehicle (0.1% DMSO) + 5 µM A23187.

  • Acceptance Criteria: The assay is only deemed valid if the calculated Z'-factor is ≥ 0.65 , indicating a robust signal window between the L-NNA inhibited state and the fully activated state.

Workflow 2: H4R Functional Antagonism Assay (FLIPR)

Mechanistic Causality

The Histamine H4 Receptor (H4R) natively couples to the inhibitory G-protein (Gαi), which suppresses adenylyl cyclase and lowers cAMP levels 4. Measuring a decrease in cAMP is notoriously difficult and yields a poor dynamic range. To solve this, we engineer causality by utilizing a stable HEK293 cell line co-transfected with H4R and the promiscuous G-protein Gα16 4. Gα16 forcibly redirects the Gi-coupled signal into the Phospholipase C (PLC) pathway. This causes a massive, rapid release of intracellular calcium from the endoplasmic reticulum, which can be instantly quantified using fluorescent calcium dyes (e.g., Fluo-4 AM) on a FLIPR (Fluorescence Imaging Plate Reader) system.

H4R H Histamine (Agonist) I H4 Receptor (GPCR) H->I K Gα16 Protein (Promiscuous) I->K J Test Compound (Antagonist) J->I Antagonism L Phospholipase C (PLC) K->L M Ca2+ Release (Intracellular) L->M N FLIPR Readout (Ex 488/Em 525) M->N

Fig 2: H4R signaling redirected via Gα16 for FLIPR-based calcium mobilization readout.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293/H4R/Gα16 cells at 4 × 10⁴ cells/well in a 96-well black-wall, clear-bottom plate 4. Incubate overnight to allow adherence.

  • Dye Loading: Remove culture media. Add 100 µL of Calcium Assay Dye Solution (Fluo-4 AM supplemented with 2.5 mM probenecid). Causality note: Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from pumping the fluorescent dye back into the extracellular space. Incubate at 37°C in the dark for 1 hour 4.

  • Antagonist Pre-incubation: Add 25 µL of 4-(1,3-Benzothiazol-2-yl)butan-1-amine (5X concentration) to the wells. Incubate for 15 minutes at room temperature.

  • Agonist Challenge & Readout: Transfer the plate to the FLIPR instrument. The system will establish a baseline fluorescence for 10 seconds, then automatically inject 25 µL of Histamine at an EC₈₀ concentration (predetermined via an agonist dose-response curve).

  • Data Acquisition: Record fluorescence (Excitation: 488 nm / Emission: 525 nm) continuously for 3 to 5 minutes 4. Calculate the response as the Max-Min relative fluorescence units (RFU).

System Validation & Quality Control
  • Reference Antagonist: Include JNJ 7777120 , a highly selective standard H4R antagonist 2, to generate a standard inhibition curve.

  • Acceptance Criteria: The assay must yield a JNJ 7777120 pA₂ value of approximately 8.1 to 8.4 2. Z'-factor must exceed 0.70 due to the high sensitivity of the FLIPR system.

Quantitative Data Synthesis

To facilitate rapid go/no-go decisions in lead optimization, the expected assay parameters and historical benchmark values for benzothiazole-amine derivatives are summarized below:

Assay ParameternNOS Cell-Based InhibitionH4R FLIPR Calcium Mobilization
Cell Line HEK293T / nNOSHEK293 / H4R / Gα16
Primary Readout Absorbance (540 nm, Griess)Fluorescence (Ex 488 / Em 525)
Stimulus 5 µM A23187Histamine (EC₈₀)
Reference Control L-NNA (IC₅₀ ~ 9.9 µM)JNJ 7777120 (pA₂ ~ 8.39)
Typical Target IC₅₀ Range 10 nM – 500 nM50 nM – 1.5 µM
Acceptable Z'-Factor ≥ 0.65≥ 0.70
Signal-to-Background (S/B) 5-fold to 8-fold> 15-fold

References

  • Source: nih.
  • Source: acs.
  • Source: genscript.
  • Source: plos.

Sources

Application Note: 4-(1,3-Benzothiazol-2-yl)butan-1-amine as a Versatile Fluorescent Probe and Bioconjugation Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

In the landscape of fluorescence bioimaging, the demand for bifunctional molecules that act both as direct environmental sensors and as modular building blocks is paramount. 4-(1,3-Benzothiazol-2-yl)butan-1-amine represents a highly versatile scaffold in this domain.

Structurally, it combines a benzothiazole core —a privileged fluorophore known for its large Stokes shift and sensitivity to microenvironments[1]—with a 4-aminobutyl linker . This specific architecture serves two distinct functional paradigms:

  • Direct Bioimaging: The benzothiazole moiety exhibits high affinity for cross-β-sheet structures, making it a potent "turn-on" probe for amyloidogenic aggregates (e.g., Aβ and α-synuclein)[2]. Simultaneously, the terminal primary amine acts as a lysosomotropic targeting group, driving accumulation in acidic organelles via ion trapping.

  • Bioconjugation Precursor: The primary amine provides a highly reactive nucleophilic handle, allowing researchers to conjugate the environmentally sensitive benzothiazole core to targeting peptides, antibodies, or nanomaterials via standard EDC/NHS or isothiocyanate chemistry[3].

Physicochemical & Photophysical Profiling

Understanding the fundamental properties of this probe is critical for experimental design. The benzothiazole core often undergoes Excited-State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT), which minimizes self-quenching and background autofluorescence[4].

PropertyValueScientific Implication
Excitation Max (

)
~330 - 350 nmRequires UV/Violet excitation (e.g., 355 nm laser or two-photon excitation)[3].
Emission Max (

)
~420 - 470 nmEmits in the blue/cyan spectrum; ideal for multiplexing with red/far-red probes[1].
Stokes Shift >80 nmLarge shift drastically reduces background scattering and autofluorescence[1].

(Aliphatic Amine)
~10.2Ensures >99% protonation at lysosomal pH (4.5), driving irreversible ion trapping.
LogP (Estimated) ~2.5 - 3.0Optimal lipophilicity for passive diffusion across the plasma membrane.

Mechanistic Pathways

The utility of 4-(1,3-Benzothiazol-2-yl)butan-1-amine as an independent probe relies on two distinct biophysical mechanisms:

Mechanism cluster_0 Lysosomal Targeting cluster_1 Amyloid Binding Probe 4-(1,3-Benzothiazol-2-yl)butan-1-amine (Neutral State) Acidic Acidic Environment (pH 4.5 - 5.0) Probe->Acidic Diffusion BetaSheet β-Sheet Fibrils (Aβ / α-Synuclein) Probe->BetaSheet Intercalation Protonated Protonated Amine (Ion Trapping) Acidic->Protonated Protonation Rigid Restricted Rotation (Fluorescence ON) BetaSheet->Rigid Binding

Mechanistic pathways for lysosomal trapping and amyloid-beta binding.

Validated Experimental Protocols

As a self-validating system, every protocol below includes internal controls and explains the causality behind critical methodological choices.

Protocol A: In Vitro -Amyloid ( ) Fibril Binding Assay

This protocol evaluates the probe's ability to act as a molecular rotor that "turns on" upon binding to amyloid fibrils[2].

1. Fibrillization Setup:

  • Dissolve lyophilized

    
     monomer in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates, then evaporate to form a peptide film.
    
  • Reconstitute the film in 50 mM Tris-HCl (pH 7.4) to a final concentration of 20 µM.

  • Causality: Why Tris-HCl pH 7.4? Maintaining physiological charge states is essential for the native cross-

    
    -sheet architecture.
    
  • Incubate at 37°C for 48 hours with continuous orbital agitation (800 rpm).

  • Causality: Why agitate? Amyloid fibrillization is a nucleation-dependent polymerization process. Agitation increases the kinetic collision rate of monomers, overcoming the thermodynamic barrier of primary nucleation.

2. Probe Incubation & Measurement:

  • Prepare a 5 µM solution of 4-(1,3-Benzothiazol-2-yl)butan-1-amine in Tris-HCl (containing <1% DMSO to ensure solubility).

  • Mix 50 µL of the fibril solution with 50 µL of the probe solution in a black, clear-bottom 96-well plate.

  • Causality: Why does fluorescence increase? In aqueous buffer, the bonds between the benzothiazole core and the linker undergo rapid, non-radiative rotational decay. Upon intercalating into the hydrophobic grooves of the

    
    -sheet, this rotation is sterically locked, forcing the excited state to relax via radiative photon emission.
    

3. Self-Validation & Quality Control:

  • Run a parallel well using 5 µM Thioflavin T (ThT) as a positive control. If the ThT signal increases but the benzothiazole probe does not, the probe may be degraded. If neither increases, the

    
     failed to fibrillize.
    
Protocol B: Live-Cell Lysosomal Colocalization Imaging

This protocol leverages the basic aliphatic amine for targeted organelle imaging.

1. Cell Preparation & Staining:

  • Seed HeLa or SH-SY5Y cells in a 35 mm glass-bottom confocal dish and culture until 70% confluent.

  • Dilute the probe to 2 µM in complete culture medium.

  • Causality: Why limit concentration to 2 µM? Because the probe contains a highly basic primary amine, excessive accumulation will buffer the internal lysosomal pH (alkalinization). This disrupts lysosomal hydrolase activity and causes artifactual osmotic swelling (vacuolization), skewing the biological phenotype.

  • Incubate cells for 30 minutes at 37°C, 5%

    
    .
    

2. Washing & Imaging:

  • Wash the cells gently 3 times with warm Hank's Balanced Salt Solution (HBSS).

  • Causality: Why wash with HBSS instead of standard PBS? HBSS contains calcium and magnesium ions which maintain cadherin-mediated cell adhesion and membrane integrity during washing, preventing the cell detachment commonly seen with

    
    -free PBS.
    
  • Image using confocal microscopy (

    
     = 355 nm or 405 nm; 
    
    
    
    = 420-470 nm).

3. Self-Validation & Quality Control:

  • Co-incubate with 50 nM LysoTracker™ Deep Red. Calculate the Pearson's Correlation Coefficient (PCC) during image analysis. A PCC > 0.85 validates true lysosomal localization.

Protocol C: EDC/NHS Bioconjugation to Targeting Peptides

This protocol uses the probe as a building block to fluorescently label a carboxyl-bearing targeting peptide[3].

Bioconjugation A Targeting Peptide (R-COOH) B EDC / NHS Activation A->B C NHS-Ester Intermediate B->C E Amide Bond Coupling (DIPEA) C->E D 4-(Benzothiazol-2-yl) butan-1-amine D->E F Fluorescent Targeted Conjugate E->F

Workflow for EDC/NHS-mediated bioconjugation of the probe to a targeting peptide.

1. Carboxylic Acid Activation:

  • Dissolve 1 eq of the Targeting Peptide (containing a free C-terminus or Asp/Glu residue) in anhydrous DMF.

  • Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir at room temperature for 30 minutes.

  • Causality: Why anhydrous DMF? Water is a potent nucleophile that will rapidly hydrolyze the highly reactive NHS-ester intermediate back to the unreactive carboxylic acid, aborting the conjugation.

2. Amine Coupling:

  • Add 1.2 eq of 4-(1,3-Benzothiazol-2-yl)butan-1-amine and 3 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Stir overnight in the dark.

  • Causality: Why use DIPEA? The primary amine of the probe is typically protonated (as an ammonium salt) under standard conditions. DIPEA acts as a non-nucleophilic base to deprotonate the amine, rendering it nucleophilic enough to attack the NHS-ester, without competing for the ester itself.

3. Self-Validation & Quality Control:

  • Monitor the reaction via LC-MS. The successful coupling is validated by the disappearance of the NHS-ester mass and the emergence of the product mass

    
    . Purify the final fluorescent conjugate via Preparative RP-HPLC.
    

References

1.[1] Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC - 2.[2] Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed - 3.[3] Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - ACS Publications - 4.[4] A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - MDPI -

Sources

Application Notes and Protocols for 4-(1,3-Benzothiazol-2-yl)butan-1-amine in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate a variety of non-covalent interactions with biological macromolecules, making it a cornerstone in medicinal chemistry.[1] Derivatives of benzothiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] A key aspect of their biological activity lies in their ability to act as potent inhibitors of various enzymes, thereby modulating critical physiological and pathological pathways.[4]

This document provides detailed application notes and protocols for investigating the enzyme inhibitory potential of a specific benzothiazole derivative, 4-(1,3-Benzothiazol-2-yl)butan-1-amine . While direct empirical data for this compound is emerging, its structural features—a classic 2-substituted benzothiazole core with a flexible aminobutyl side chain—suggest a strong potential for interaction with several classes of enzymes. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we will focus on two primary, high-potential enzyme targets: Bacterial DNA Gyrase and Carbonic Anhydrases (CAs) .[5][6]

The protocols herein are designed to be robust and self-validating, providing a clear framework for screening, potency determination, and mechanistic analysis.

Proposed Enzyme Targets and Rationale

Bacterial DNA Gyrase: A Target for Novel Antibacterials

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in higher eukaryotes makes it an ideal target for the development of novel antibacterial agents with high selectivity. Several benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase, suggesting that 4-(1,3-Benzothiazol-2-yl)butan-1-amine may exhibit similar activity.[6] The aminobutyl side chain could potentially interact with the ATP-binding pocket or the DNA-binding region of the enzyme, disrupting its catalytic cycle.

Carbonic Anhydrases: A Family of Versatile Metalloenzymes

Carbonic Anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7][8] They are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[9] The benzothiazole scaffold is a known pharmacophore for CA inhibition. The primary amine of 4-(1,3-Benzothiazol-2-yl)butan-1-amine could potentially coordinate with the zinc ion in the active site, a common mechanism for CA inhibitors.

Experimental Workflows and Protocols

Workflow for Investigating a Novel Enzyme Inhibitor

The following workflow provides a logical progression from initial screening to detailed mechanistic studies for evaluating 4-(1,3-Benzothiazol-2-yl)butan-1-amine as an enzyme inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) Studies A High-Throughput Screening (HTS) (Single Concentration) B Hit Identification (% Inhibition > 50%) A->B Primary Data C Dose-Response Assay (Serial Dilutions) B->C Confirmed Hit D IC50 Value Calculation C->D Concentration vs. Inhibition E Enzyme Kinetic Assays (Varying Substrate Concentration) D->E Potent Inhibitor F Lineweaver-Burk Plot Analysis E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G G cluster_0 Lineweaver-Burk Plot Analysis A Competitive Inhibition Lines intersect on the y-axis. Km increases, Vmax is unchanged. B Non-competitive Inhibition Lines intersect on the x-axis. Km is unchanged, Vmax decreases. C Uncompetitive Inhibition Lines are parallel. Both Km and Vmax decrease. D Mixed Inhibition Lines intersect in the upper-left quadrant. Km changes, Vmax decreases.

Caption: Interpreting Lineweaver-Burk plots for MoA determination.

By analyzing how the apparent Kₘ and Vₘₐₓ values change in the presence of 4-(1,3-Benzothiazol-2-yl)butan-1-amine, its mechanism of inhibition can be elucidated. [10][11]

Conclusion and Future Perspectives

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine represents a promising candidate for enzyme inhibition studies due to its benzothiazole core and flexible aminobutyl side chain. The protocols detailed in this guide provide a comprehensive framework for its evaluation as a potential inhibitor of bacterial DNA gyrase and human carbonic anhydrases. Successful inhibition of these targets could pave the way for its development as a novel antibacterial or as a therapeutic agent for a range of other diseases. Further studies, including selectivity profiling against other enzymes and cell-based assays, will be crucial next steps in characterizing its biological activity and therapeutic potential.

References

  • (2025, August 6). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
  • (2014, December 4). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
  • (2022, October 19). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
  • (2023, February 15). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • 4-[(1,3-benzothiazol-2-yl)amino]butanoic acid. ChemScene.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • (2026, February 7). N-[3-[4-(1,3-benzothiazol-2-yl)phenoxy]propyl]-N-butylbutan-1-amine | C24H32N2OS | CID 14146397. PubChem.
  • DNA Gyrase Assay Kit USER MANUAL. TopoGEN, Inc.
  • (2023, September 21). Tyrosinase Inhibition Assay. Active Concepts.
  • (2005, August 31). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry.
  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PMC.
  • (2014, December 4). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry.
  • (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
  • Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal. Benchchem.
  • (2023, November 5). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Neuroproteomics & Neurometabolomics Center - Illinois.
  • (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
  • 4-(2-Sulfanylidene-1,3-benzothiazol-3-yl)butan-2-one. NIH.
  • protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. Benchchem.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • (2025, September 11). CAS#:1287023-65-7 | 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one.
  • (2021, December 23). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. SigmaAldrich.cn.
  • (2025, September 11).
  • 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. PubChem.
  • DNA Gyrase.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • (2025, September 11). Discovery of Benzothiazoles as Antimycobacterial Agents: Synthesis, Structure-Activity Relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. PMC.
  • (2012, July 25). Single-molecule enzyme kinetics in the presence of inhibitors. AIP Publishing.
  • (2021, January 22). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PMC.
  • (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • (2024, December 16).
  • (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Enzyme inhibition and kinetics graphs (article). Khan Academy.
  • Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01.
  • (2022, September 2). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
  • (2021, March 8).
  • Benzothiazole derivatives as effective α-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets. ProQuest.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • High-throughput screening (HTS). BMG LABTECH.
  • (2022, September 8).
  • (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Detailed Guide. Broadwayinfosys.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 4-(1,3-Benzothiazol-2-yl)butan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-(1,3-Benzothiazol-2-yl)butan-1-amine . The synthesis typically involves the condensation of 2-aminothiophenol with a protected aliphatic carboxylic acid (Boc-5-aminopentanoic acid), followed by cyclodehydration and deprotection.

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative reagent comparisons, and a self-validating experimental protocol designed to maximize your yield and purity.

Mechanistic Workflow & Reaction Pathway

SynthesisPathway SM 2-Aminothiophenol + Boc-5-aminopentanoic acid Cond Amide Coupling (T3P, DIPEA, 0°C to RT) SM->Cond Inert Argon Atm Side Bis(2-aminophenyl) disulfide (Oxidation Byproduct) SM->Side O2 Exposure Int Acyclic Thioamide Intermediate Cond->Int Cyclo Cyclodehydration (T3P, Reflux 80°C) Int->Cyclo Heat drives dehydration BocProd Boc-Protected Benzothiazole Cyclo->BocProd Deprot Deprotection (4M HCl in Dioxane) BocProd->Deprot Final 4-(1,3-Benzothiazol-2-yl)butan-1-amine (HCl Salt) Deprot->Final Precipitation

Workflow for 4-(1,3-Benzothiazol-2-yl)butan-1-amine synthesis via T3P-mediated cyclodehydration.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture turns deep yellow/orange before heating, and my yield of the Boc-protected intermediate is extremely low. What is happening? Causality & Solution: The deep yellow color is a classic visual indicator that your 2-aminothiophenol starting material has oxidized to form bis(2-aminophenyl) disulfide[1]. 2-Aminothiophenol is highly electron-rich and rapidly dimerizes in the presence of atmospheric oxygen. To fix this: You must rigorously degas your solvents (e.g., via sparging with Argon for 15 minutes or using freeze-pump-thaw cycles) and conduct the reaction under a strict inert atmosphere. If your starting material is old, distill it under reduced pressure before use to ensure the thiol is fully reduced.

Q2: The condensation stalls at the acyclic amide intermediate. Why won't the thiazole ring close? Causality & Solution: Standard peptide coupling agents (like EDC/HOBt or DCC) are excellent for forming the initial amide bond between 2-aminothiophenol and Boc-5-aminopentanoic acid, but they lack the thermodynamic driving force to promote the subsequent cyclodehydration (loss of water) required to form the benzothiazole ring at ambient temperatures. To fix this: Instead of harsh traditional acids like Polyphosphoric Acid (PPA)—which require temperatures >150 °C and will prematurely cleave your Boc protecting group[2]—switch to Propylphosphonic anhydride (T3P). T3P acts as both a mild coupling agent and a potent dehydrating agent when heated to 80 °C, driving the equilibrium toward complete cyclization without epimerization or protecting group loss[3].

Q3: I successfully synthesized the Boc-protected benzothiazole, but I lose most of my product during silica gel purification after the TFA deprotection step. How can I improve recovery? Causality & Solution: The fully deprotected target, 4-(1,3-Benzothiazol-2-yl)butan-1-amine, is a highly polar primary aliphatic amine. On standard acidic silica gel, the basic amine interacts strongly with free silanol groups, causing severe streaking and irreversible adsorption. To fix this: Bypass chromatography entirely during the final step. Instead of using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), perform the deprotection using 4M HCl in Dioxane. The resulting product will precipitate cleanly out of solution as an insoluble hydrochloride salt, allowing you to isolate it quantitatively via simple vacuum filtration.

Reagent Selection: Quantitative Comparison

To optimize the cyclodehydration of the aliphatic carboxylic acid with 2-aminothiophenol, selecting the right reagent is critical. The table below summarizes the empirical performance of common reagents for this specific transformation.

Cyclodehydration ReagentTypical TempReaction TimeAvg. YieldEpimerization / HarshnessSuitability for Boc-Protected Substrates
T3P (Propylphosphonic anhydride) 80 °C2–4 h85–95%Very Low / MildExcellent (Maintains Boc integrity)
PPA (Polyphosphoric acid) 150–220 °C4–10 h40–70%High / Very HarshPoor (Cleaves Boc prematurely)
MeSO₃H / SiO₂ 140 °C2–12 h70–90%Moderate / HarshPoor (Acidic cleavage of Boc)
EDC / HOBt 25 °C12–24 h<30%Low / MildPoor (Stalls at acyclic intermediate)

Self-Validating Experimental Protocol

This protocol utilizes T3P to achieve high-yielding cyclodehydration while preserving the Boc protecting group, followed by a chromatography-free deprotection step.

Step 1: Amide Coupling & Cyclodehydration (T3P-Mediated)
  • Preparation & Degassing: In a flame-dried Schlenk flask under Argon, dissolve Boc-5-aminopentanoic acid (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) in anhydrous, Argon-sparged Ethyl Acetate (50 mL).

  • Thiol Addition: Cool the flask to 0 °C. Add 2-aminothiophenol (1.1 eq, 11 mmol) dropwise.

    • Validation Check: The solution must remain clear or pale yellow. A rapid shift to deep orange indicates an oxygen leak and disulfide formation[1].

  • T3P Addition: Add T3P (50% w/w solution in EtOAc, 2.5 eq, 25 mmol) dropwise at 0 °C.

  • Cyclization: Remove the ice bath, stir at room temperature for 30 minutes to ensure complete amide formation, then attach a reflux condenser and heat to 80 °C for 4 hours.

    • Validation Check: Spot the reaction on a TLC plate (Hexane/EtOAc 7:3). You should observe the complete disappearance of the intermediate acyclic amide and the appearance of a highly UV-active, non-polar spot (the Boc-protected benzothiazole)[3].

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to yield the pure intermediate.

Step 2: Deprotection & Salt Precipitation
  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool to 0 °C under Argon.

  • Precipitation: Slowly add 4M HCl in Dioxane (10.0 eq). Remove the ice bath and stir vigorously at room temperature for 2 hours.

    • Validation Check: As the Boc group is cleaved and the primary amine forms, the product will precipitate out of the DCM/Dioxane mixture as a dense white solid (the hydrochloride salt), driving the reaction to completion.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether to remove any residual organic impurities. Dry under high vacuum to afford pure 4-(1,3-Benzothiazol-2-yl)butan-1-amine hydrochloride.

References

  • CORE. One-pot tandem approach for the synthesis of benzimidazoles and benzothiazoles from alcohols. Available at: [Link]

  • PMC. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available at:[Link]

Sources

Technical Support Center: Purification of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(1,3-Benzothiazol-2-yl)butan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in the isolation and purification of this versatile benzothiazole intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Introduction to the Molecule and its Challenges

4-(1,3-Benzothiazol-2-yl)butan-1-amine is a bifunctional molecule featuring a weakly basic benzothiazole ring system (pKa ≈ 7.8 for the parent benzothiazole) and a more basic primary alkylamine side chain.[1] This dual basicity, combined with its moderate polarity, presents unique purification challenges. Common synthetic routes, such as the condensation of 2-aminothiophenol with derivatives of 5-aminopentanoic acid, often result in a crude product containing unreacted starting materials, reaction byproducts, and residual reagents.[2][3] This guide addresses the most frequently encountered purification hurdles in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial workup is complete, but TLC and ¹H NMR analysis of my crude product shows multiple spots/peaks. What are the most probable impurities?

A1: The identity of impurities is intrinsically linked to the synthetic route. However, for typical condensation reactions leading to 4-(1,3-Benzothiazol-2-yl)butan-1-amine, the most common impurities include:

  • Unreacted Starting Materials:

    • 2-Aminothiophenol: A frequent precursor, it is prone to air oxidation.

    • Carboxylic Acid/Acyl Chloride Precursor: The aliphatic chain precursor used for cyclization.

  • Reaction Byproducts:

    • Benzothiazolones: Can form if CO₂ or other carbonyl sources are present, reacting with 2-aminothiophenol.[2][4]

    • N-Acylated Intermediates: Incomplete cyclization can leave amide intermediates.

    • Side-Chain Byproducts: If the butan-1-amine was generated from a precursor (e.g., a nitrile or azide), incomplete conversion will lead to related impurities.

  • Reagents: Residual acid or base catalysts used during the synthesis.

A logical first step is to compare the crude ¹H NMR to the spectra of your starting materials to identify any carry-over.

Q2: I am having difficulty purifying the compound using standard silica gel column chromatography. The product streaks badly and the separation is poor. How can I resolve this?

A2: This is the most common issue when purifying amines on silica gel. The problem arises from the interaction between the basic amine groups of your product and the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction leads to tailing (streaking) and poor resolution.[5]

The Causality: The lone pair on the nitrogen atoms of your compound forms hydrogen bonds or has acid-base interactions with the silica surface, causing it to "stick" to the stationary phase and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system. A concentration of 0.5-2% (v/v) is typically sufficient. The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel and allowing your product to travel through the column more uniformly.[5]

  • Use of Deactivated Silica: Alternatively, you can use commercially available deactivated silica gel or prepare it by treating standard silica with triethylamine before packing the column.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase (C18) silica gel, which separates compounds based on polarity in a different manner.

Detailed Protocol: Flash Column Chromatography with a Modified Eluent

This protocol assumes a standard silica gel stationary phase.

  • Eluent System Selection: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane). Add 1% triethylamine to the TLC mobile phase to get a more accurate prediction of column performance. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.

    • Allow the silica to settle, leaving a few centimeters of solvent above the bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin elution with the initial, non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Mobile Phase Modifier 0.5-2% Triethylamine (Et₃N)Neutralizes acidic silanol sites, preventing streaking.[5]
Starting Eluent 100% Hexanes to 95:5 Hexanes:Ethyl AcetateTo elute non-polar impurities first.
Gradient Elution Gradually increase Ethyl Acetate %To elute the product of interest efficiently.
Final Eluent Consider a flush with 5-10% Methanol in DCMTo elute highly polar baseline material.
Q3: Can I use acid-base extraction to clean up my crude product before chromatography?

A3: Absolutely. Acid-base extraction is an excellent and highly recommended technique to separate your basic product from neutral or acidic impurities. The dual basicity of the molecule requires careful pH control. The primary amine is significantly more basic than the benzothiazole nitrogen.

The Principle: By washing an organic solution of your crude product with an aqueous acid, your basic amine will be protonated to form a water-soluble ammonium salt, which will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer will deprotonate your product, making it insoluble in water and allowing it to be extracted back into a fresh organic solvent.

Workflow: Acid-Base Extraction Purification

Below is a visual workflow for this process.

G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Isolation of Impurities cluster_2 Step 3: Product Recovery cluster_3 Step 4: Final Isolation start Dissolve Crude Product in Organic Solvent (e.g., EtOAc) wash Wash with aq. HCl (1M) (pH ~1-2) start->wash separate1 Separate Layers wash->separate1 org1 Organic Layer: Contains Neutral & Acidic Impurities separate1->org1 aq1 Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) separate1->aq1 discard_org Discard or Analyze org1->discard_org basify Basify with aq. NaOH (e.g., 2M) to pH ~10-12 aq1->basify extract Extract with Fresh Organic Solvent (e.g., EtOAc) basify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer: (Discard) separate2->aq2 org2 Organic Layer: Contains Pure Amine separate2->org2 dry Dry (e.g., Na₂SO₄), Filter, and Concentrate org2->dry final Pure Product dry->final

Caption: Workflow for purifying the amine via acid-base extraction.

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be very effective, especially for removing small amounts of impurities after chromatography or for obtaining highly crystalline material for analysis. The key is finding a suitable solvent or solvent system.

Strategy 1: Recrystallization of the Free Base The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Suggested Solvents to Screen: Isopropanol, Ethanol, Acetonitrile, Toluene, or mixtures like Ethanol/Water or Toluene/Hexanes.

  • General Protocol:

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If necessary, cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.[6]

Strategy 2: Recrystallization of a Salt (Highly Recommended) Often, the hydrochloride or hydrobromide salt of an amine has better crystallinity than the free base.[1]

  • Protocol for Salt Formation and Recrystallization:

    • Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in isopropanol or ether (commercially available) dropwise with stirring.

    • The hydrochloride salt will typically precipitate out.

    • Collect the salt by filtration.

    • Recrystallize the salt from a polar solvent system like Ethanol/Water or Methanol.

Q5: My purified compound is an oil, but I expected a solid. What should I do?

A5: It is not uncommon for amines, even with relatively high molecular weights, to exist as oils or low-melting solids, especially if trace solvent or impurities are present.

  • Verify Purity: First, ensure the compound is pure by NMR and LC-MS. Residual solvent can act as a plasticizer, preventing crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can initiate crystal nucleation.

    • Seed Crystals: If you have a small amount of solid material, add a single tiny crystal to the oil.

    • Trituration: Add a non-solvent (a solvent in which your compound is insoluble, like cold hexanes) and stir vigorously. This can wash away impurities and induce crystallization.

  • Convert to a Salt: As mentioned in Q4, converting the oil to its hydrochloride salt will almost certainly yield a stable, crystalline solid. This is a standard practice in drug development for improving the handling and stability of amine compounds.

Troubleshooting Decision Flowchart

This diagram provides a logical path for addressing purification challenges.

G start Assess Crude Purity (TLC, NMR, LC-MS) major_imp Significant Impurities Present? start->major_imp Yes minor_imp Minor Impurities or Off-Color? start->minor_imp No acid_base Perform Acid-Base Extraction major_imp->acid_base If neutral/acidic impurities suspected column Column Chromatography (with 1% Et₃N) minor_imp->column check_purity1 Check Purity acid_base->check_purity1 check_purity2 Check Purity column->check_purity2 recryst Recrystallize (Free Base or Salt) check_purity3 Check Purity recryst->check_purity3 check_purity1->column Still impure pure_product Pure Product check_purity1->pure_product Pure check_purity2->recryst Needs polishing check_purity2->pure_product Pure check_purity3->column Still impure check_purity3->pure_product Pure

Caption: A decision tree for selecting the appropriate purification strategy.

References
  • Thieme. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. Retrieved March 7, 2026, from [Link]

  • Gao, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]

  • Pérez-Vásquez, A., et al. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Molbank, 2024(3), M1854. Available at: [Link]

  • Gao, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]

  • Kamble, V., et al. (2017). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1636-1645. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved March 7, 2026, from [Link]

  • Singh, A., & Parle, A. (2021). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Synthesis, 18(6), 613-633. Available at: [Link]

  • Gao, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]

  • Kumar, A. (2022). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4). Available at: [Link]

  • University of Oxford. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers navigating the complex physicochemical behaviors of heterocyclic compounds. 4-(1,3-Benzothiazol-2-yl)butan-1-amine presents a classic solubility paradox: it possesses a highly lipophilic, hydrophobic benzothiazole core tethered to a hydrophilic, ionizable primary aliphatic amine.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and structural causality behind why this compound precipitates in your assays and provide self-validating, step-by-step protocols to achieve stable solubilization.

Physicochemical Profiling & Causality

To manipulate the solubility of 4-(1,3-Benzothiazol-2-yl)butan-1-amine, we must first understand its structural thermodynamics:

  • The Hydrophobic Core: The benzothiazole ring is highly lipophilic. In aqueous environments, water molecules must form a highly ordered "cage" around this core, which is thermodynamically unfavorable (entropy penalty), driving the molecules to aggregate 1.

  • The Ionizable Tail: The butan-1-amine chain features a primary amine with an estimated pKa of ~10.4. At physiological pH (7.4), a significant fraction of this amine is protonated.

  • The Counterion Trap: Even when protonated, if the compound is introduced into a buffer with multivalent anions (like phosphate in PBS), it can form poorly soluble salts that immediately precipitate.

Frequently Asked Questions (FAQs)

Q1: Why does my compound "crash out" when diluted from a 100% DMSO stock into my aqueous assay buffer? A1: This is a phenomenon known as solvent-shift precipitation. In 100% DMSO, the organic solvent fully satisfies the hydrophobic interactions of the benzothiazole core 1. When you dilute this stock into an aqueous buffer, the local DMSO concentration drops rapidly. The hydrophobic effect dominates instantly, forcing the benzothiazole cores to aggregate to minimize water contact, overcoming the solvation capacity of the buffer.

Q2: Can I just lower the pH of my buffer to improve solubility? A2: Yes, but with caveats. Lowering the pH (e.g., pH < 6.0) ensures complete protonation of the primary amine, forming a positively charged species that interacts favorably with water 1. However, if your assay requires physiological pH, or if the buffer contains counterions that form insoluble salts with the protonated amine, pH adjustment alone will fail.

Q3: What is the best formulation strategy for cell-based assays that cannot tolerate high DMSO concentrations? A3: Complexation with cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD), is the gold standard here 2. The cyclodextrin provides a hydrophobic cavity that encapsulates the lipophilic benzothiazole ring, while its hydrophilic exterior maintains aqueous solubility. This allows you to achieve high drug concentrations while keeping final DMSO levels ≤ 1%.

Quantitative Data: Expected Solubility Profiles

The table below summarizes the expected solubility behavior of 4-(1,3-Benzothiazol-2-yl)butan-1-amine across different solvent systems, derived from structural analogs and phase-distribution models 3.

Condition / SolventEstimated SolubilityMechanistic Rationale
Aqueous Buffer (pH 7.4) < 0.1 mg/mLHigh lipophilicity of the benzothiazole core; neutral free base fraction drives hydrophobic aggregation.
100% DMSO > 50 mg/mLOrganic solvent fully disrupts the crystal lattice and solvates the hydrophobic core.
Acidic Aqueous (pH 2.0) 5 - 10 mg/mLComplete protonation of the primary aliphatic amine forms a highly soluble cation.
20% HP-β-CD (pH 7.4) 2 - 5 mg/mLHydrophobic encapsulation of the benzothiazole ring shields it from the aqueous environment.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you do not proceed with an experiment using a partially precipitated compound.

Protocol A: Cyclodextrin-Mediated Solubilization (For Cell-Based Assays)

Causality: HP-β-CD acts as a molecular shield. By encapsulating the benzothiazole core, it prevents the thermodynamic penalty of exposing the hydrophobic ring to water, bypassing the need for toxic organic co-solvents.

  • Preparation: Weigh 200 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and dissolve it completely in 1 mL of your target assay buffer to create a 20% w/v solution.

  • Stock Creation: Dissolve 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 100% DMSO to create a highly concentrated 10 mM stock. (Causality: DMSO is required initially to break the strong crystal lattice of the solid compound).

  • Complexation: Place the HP-β-CD buffer on a vortex mixer at medium-high speed. Dropwise , add 10 µL of the DMSO stock into the 990 µL of the HP-β-CD buffer. (Causality: Dropwise addition under vigorous agitation prevents high local concentrations of the drug, allowing immediate encapsulation by the cyclodextrin before solvent-shift precipitation can occur).

  • Self-Validation Step: Centrifuge the resulting mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet indicates successful macroscopic solubilization. To validate true solubility, sample the supernatant and quantify the compound concentration via UV-Vis spectrophotometry or HPLC against a standard curve 2.

Protocol B: In Situ Acidic Salt Formation (For Biochemical Assays)

Causality: Converting the free base to a hydrochloride salt increases its ionic character. The strong acid forces the protonation of the primary amine, shifting the molecule from a neutral, lipophilic state to a positively charged, water-soluble cation.

  • Acidification: Suspend 1.0 mg of the free base compound in 900 µL of distilled water. Add 10 µL of 1M HCl.

  • Dissolution: Sonicate the suspension in a water bath for 10-15 minutes until the solution becomes completely transparent.

  • Buffering: Slowly add 10X concentrated assay buffer (e.g., 100 µL of 10X Tris-HCl) while monitoring the solution. Adjust the final pH to the assay's maximum tolerable acidity (e.g., pH 6.5) using dilute NaOH. (Causality: Maintaining a slightly acidic pH ensures the amine remains protonated, preventing the compound from reverting to its insoluble free base form).

  • Self-Validation Step: Measure the final pH to ensure it is within the target range. Perform a dynamic light scattering (DLS) reading or measure absorbance at 600 nm (OD600). A baseline reading (OD600 < 0.05) confirms the absence of colloidal aggregates or micro-precipitates.

Solubilization Workflow Diagram

SolubilizationWorkflow Start 4-(1,3-Benzothiazol-2-yl)butan-1-amine CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) CheckForm->SaltForm Acidify pH Adjustment (pH < 6.0) FreeBase->Acidify Cosolvent Co-solvent (DMSO) FreeBase->Cosolvent Aqueous Aqueous Buffer SaltForm->Aqueous Success Fully Solubilized Acidify->Success Fail Precipitation Cosolvent->Fail Aqueous Dilution Cyclodextrin HP-β-CD Complexation Cyclodextrin->Success Aqueous->Success Conc < Limit Aqueous->Fail Conc > Limit Fail->Cyclodextrin

Workflow for diagnosing and resolving benzothiazole amine solubility issues.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.

Sources

troubleshooting inconsistent results in biological assays with 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in diagnosing and resolving erratic assay behavior.

When working with 4-(1,3-Benzothiazol-2-yl)butan-1-amine , you are dealing with a molecule that possesses two distinct physicochemical liabilities: a highly hydrophobic, planar, and fluorescent benzothiazole core , and a flexible linker terminating in a basic primary amine (pKa ~10.4). This combination classifies the molecule as a Cationic Amphiphilic Drug (CAD). Below is our definitive troubleshooting guide to resolving the false positives, signal quenching, and apparent potency drops associated with this compound.

Part 1: Biochemical & Enzymatic Assays (FAQs)

Q: My IC50 values for 4-(1,3-Benzothiazol-2-yl)butan-1-amine are highly variable between runs, and the Hill slopes are unusually steep (>1.5). What is causing this? A: This is a classic signature of promiscuous inhibition via colloidal aggregation [1]. At micromolar concentrations in aqueous buffers, the hydrophobic benzothiazole cores stack together to minimize solvent contact, while the protonated amines face outward, forming stable colloidal particles (typically 50–500 nm in radius)[2]. These colloids act as "protein sponges," non-specifically sequestering and partially denaturing your target enzymes on their surface[1]. Because this is a phase-transition phenomenon, it leads to time-dependent, non-competitive inhibition and steep, bell-shaped dose-response curves[3]. Causality & Fix: The addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) disrupts these non-covalent aggregates. If the inhibitory activity disappears upon detergent addition, your initial result was an aggregation-based false positive[1].

Q: We are seeing severe background interference and false positives in our high-throughput screening (HTS) fluorescence assays. How can we correct this? A: Benzothiazole derivatives are widely utilized as intrinsic fluorescent probes due to their highly conjugated, rigid, and planar structures[4]. They typically absorb strongly in the UV/violet range (350–420 nm) and emit in the blue/green spectrum (450–550 nm)[5]. If your assay utilizes standard fluorophores like coumarin, EDANS, or fluorescein (FITC), the benzothiazole core will cause severe inner-filter effects (absorbing the excitation light) or auto-fluorescence (masking the true signal)[4]. Causality & Fix: Shift your assay window away from the benzothiazole's excitation/emission spectra. Switch to red-shifted or near-infrared (NIR) fluorophores (e.g., Cyanine-5, Alexa Fluor 647). Alternatively, utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) with lanthanide chelates (like Europium); the microsecond-scale emission half-life of Europium allows you to temporally gate out the short-lived nanosecond auto-fluorescence of the benzothiazole.

Part 2: Cell-Based Assays (FAQs)

Q: The compound shows excellent target engagement in biochemical assays (with detergent), but the activity drops by 100-fold in cell-based assays. Is this a cell permeability issue? A: It is rarely a lack of initial permeability, but rather severe subcellular mislocalization due to lysosomotropism (lysosomal trapping)[6]. At physiological pH (7.4), a small fraction of the primary amine is unprotonated, allowing the lipophilic molecule to passively diffuse across the plasma membrane[7]. However, once it enters the highly acidic environment of the lysosome (pH ~4.5), the primary amine becomes fully protonated[6]. The now-charged molecule cannot cross the lysosomal lipid bilayer and becomes permanently trapped[8]. Causality & Fix: This "ion trapping" acts as a sink, massively depleting the cytosolic concentration of the drug and artificially reducing its apparent potency against cytosolic or nuclear targets[7]. To validate this, perform a rescue assay using a V-ATPase inhibitor (see Protocol 2).

Part 3: Quantitative Data & Mitigation Strategies

To facilitate easy comparison, the following table summarizes the quantitative thresholds and self-validating diagnostic checks for each assay liability.

LiabilityPhysicochemical DriverAffected Assay TypeDiagnostic Threshold / MetricValidated Mitigation Strategy
Colloidal Aggregation Amphiphilicity (LogP > 3)Biochemical / EnzymaticDLS Radius: 50–500 nm; Hill Slope > 1.5Supplement assay buffer with 0.01% (v/v) Triton X-100 or Tween-20.
Intrinsic Fluorescence Conjugated BenzothiazoleFluorescence ReadoutsAbs: 350-420 nm Em: 450-550 nmTransition to TR-FRET or Red/NIR fluorophores (Em > 600 nm).
Lysosomotropism Basic Amine (pKa ~10.4)Cell-Based / Phenotypic>10-fold IC50 left-shift upon V-ATPase inhibitionPre-treat cells with 100 nM Concanamycin A; or modify amine pKa.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) Aggregation Screen

This protocol is a self-validating system: the reversible disappearance of the scattering peak upon detergent addition proves the particles are non-covalent aggregates, not insoluble precipitates.

  • Preparation: Prepare a 100 µM stock of 4-(1,3-Benzothiazol-2-yl)butan-1-amine in your standard biochemical assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Crucial: Do not add detergent yet.

  • Filtration: Pass the buffer through a 0.22 µm syringe filter prior to compound addition to eliminate background dust scattering.

  • Measurement: Transfer 100 µL to a DLS cuvette. Measure the scattering intensity and hydrodynamic radius (Rh). Colloidal aggregates will present as a polydisperse peak with an Rh of 50–500 nm.

  • Validation (The Detergent Challenge): Spike the cuvette with Triton X-100 to a final concentration of 0.01% (v/v). Mix gently by inversion and immediately remeasure. The complete collapse of the scattering peak confirms promiscuous colloidal aggregation.

Protocol 2: Lysosomal Trapping Rescue Assay

This protocol proves causality: if neutralizing the lysosomal pH restores target potency, the compound's lack of efficacy is due to subcellular sequestration, not rapid metabolism or efflux.

  • Cell Seeding: Seed your target cells in a 96-well plate and incubate overnight under standard conditions (37°C, 5% CO2).

  • Lysosomal Neutralization: Pre-treat the experimental group with 100 nM Concanamycin A (a highly specific V-ATPase inhibitor) for 1 hour[8]. Treat the control group with a DMSO vehicle. This dissipates the lysosomal pH gradient[8].

  • Compound Dosing: Add a 10-point dose-response titration of the benzothiazole compound to both groups and incubate for the required assay duration.

  • Analysis: Calculate the IC50 for both groups. A significant leftward shift (e.g., >10-fold increase in apparent potency) in the Concanamycin A treated group definitively confirms lysosomal sequestration.

Part 5: Diagnostic Visualizations

InterferenceWorkflow Start Inconsistent Assay Results CheckAssay Identify Assay Type Start->CheckAssay Biochem Biochemical Assay CheckAssay->Biochem CellBased Cell-Based Assay CheckAssay->CellBased AggCheck Check Colloidal Aggregation Biochem->AggCheck FluorCheck Check Intrinsic Fluorescence Biochem->FluorCheck LysoCheck Check Lysosomal Trapping CellBased->LysoCheck AddDet Add 0.01% Triton X-100 AggCheck->AddDet ChangeDye Use TR-FRET / NIR Dyes FluorCheck->ChangeDye AddBaf Pre-treat with Concanamycin A LysoCheck->AddBaf

Diagnostic workflow for resolving assay interference with benzothiazole amines.

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Neutral Amine Cytosol Cytosol (pH 7.2) Neutral Amine Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Protonated Amine (Trapped) Cytosol->Lysosome Ion Trapping Target Cytosolic Target (Drug Depleted) Cytosol->Target Reduced Binding Lysosome->Cytosol Blocked

Mechanism of lysosomal trapping (lysosomotropism) for basic amine compounds.

References

  • [4] Title: Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells | Source: Microchemical Journal | URL: 4

  • [1] Title: Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: 1

  • [5] Title: A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells | Source: PMC (NIH) | URL: 5

  • [8] Title: Mechanisms of amine accumulation in, and egress from, lysosomes | Source: PMC (NIH) | URL: 8

  • [6] Title: Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications | Source: ResearchGate | URL: 6

  • [2] Title: Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification | Source: PMC (NIH) | URL: 2

  • [3] Title: Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS | Source: Wyatt Technology | URL: 3

  • [7] Title: Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction | Source: PMC (NIH) | URL: 7

Sources

Technical Support Center: Stability & Troubleshooting for 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals working with 4-(1,3-Benzothiazol-2-yl)butan-1-amine .

Solvent selection for this compound is not merely a solubility exercise; it is a critical determinant of molecular integrity. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to ensure your experimental data remains robust and reproducible.

Mechanistic Overview: The Causality of Solvent-Induced Degradation

Understanding the degradation pathways of 4-(1,3-Benzothiazol-2-yl)butan-1-amine requires analyzing its two highly reactive loci: the electron-rich sulfur atom within the benzothiazole core and the terminal primary amine on the butyl chain.

  • Oxidative Susceptibility (The Sulfur Core): In aerated solvents or those prone to peroxide formation (e.g., aging ethers, unpurified DMSO), the sulfur atom is highly susceptible to S-oxidation, rapidly forming sulfoxides and sulfones. This is a primary degradation route for benzothiazole derivatives under oxidative stress [1].

  • Hydrolytic Vulnerability (The Thiazole Ring): While the benzothiazole pharmacophore exhibits excellent stability in neutral aqueous media, extreme pH shifts—particularly alkaline conditions—induce nucleophilic attack at the C2 position, leading to irreversible thiazole ring cleavage [1].

  • Amine Reactivity (The Butyl Chain): The primary amine is a strong nucleophile. In protic solvents containing trace carbonyl impurities (e.g., lower-grade methanol or acetone), it readily undergoes condensation to form Schiff bases.

Pathways Parent 4-(1,3-Benzothiazol-2-yl)butan-1-amine SOx S-Oxidation (Sulfoxide/Sulfone) Parent->SOx Peroxides / O2 (DMSO/Ethers) Ring Thiazole Ring Cleavage (2-aminothiophenols) Parent->Ring High pH / Heat (Aqueous Buffers) Amine Amine Modification (Schiff Base Formation) Parent->Amine Trace Aldehydes (Alcohols/Acetone)

Caption: Primary Solvent-Induced Degradation Pathways of Benzothiazole Alkylamines.

Self-Validating Experimental Protocol: Solvent Stability Assessment

To ensure absolute trustworthiness, a stability protocol must be a self-validating system . This means incorporating internal controls and quenching mechanisms that prove degradation occurred during the incubation phase, rather than dynamically inside the autosampler queue.

Step-by-Step Methodology
  • System Suitability & Baseline (

    
    ): 
    
    • Action: Prepare a 1.0 mg/mL stock of the compound in LC-MS grade Acetonitrile (ACN). Inject immediately into the HPLC-UV/MS.

    • Causality: ACN is chosen because it lacks the dissolved oxygen/peroxides of ethers and the hygroscopicity of DMSO, preventing premature degradation. This establishes the true

      
       purity baseline.
      
  • Solvent Matrix Allocation:

    • Action: Dilute the stock to a final concentration of 100 µg/mL in target solvents (e.g., Anhydrous DMSO, Methanol, PBS pH 7.4, 0.1M NaOH).

  • Controlled Stress Incubation:

    • Action: Seal vials under ambient air (or argon for anaerobic controls) and incubate in a thermomixer at 37°C in the dark to isolate thermal/solvent effects from photolytic degradation [2].

  • Time-Course Sampling & Quenching (Critical Step):

    • Action: At

      
      , 
      
      
      
      , and
      
      
      , extract 50 µL aliquots. Immediately quench extreme pH samples with an equal volume of neutralizing buffer.
    • Causality: Quenching halts the degradation kinetics instantly. Without this, a sample sitting in an autosampler for 12 hours will continue to degrade, yielding false kinetic rates.

  • Orthogonal Analysis:

    • Action: Analyze via reverse-phase HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

    • Causality: UV detects chromophore changes (e.g., ring cleavage), while MS detects mass shifts without chromophore loss (e.g., S-oxidation).

Workflow N1 1. Stock Preparation (ACN, 1.0 mg/mL) N2 2. Solvent Matrix Setup (Aqueous & Organic) N1->N2 Aliquot N3 3. Stress Incubation (37°C, Controlled pH/Light) N2->N3 Incubate N4 4. Sampling & Quenching (Halt Kinetics) N3->N4 Time-Course N5 5. Orthogonal Analysis (HPLC-DAD-MS) N4->N5 Inject

Caption: Workflow for Forced Degradation and Solvent Stability Studies.

Troubleshooting Guides & FAQs

Q1: My DMSO stock solution shows a secondary peak (+16 Da) after one month at -20°C. What is happening? A: The +16 Da mass shift is the classic signature of S-oxidation (forming a sulfoxide). DMSO is highly hygroscopic and can act as a mild oxidant over time, especially if it undergoes freeze-thaw cycles that introduce atmospheric oxygen and moisture. Benzothiazole derivatives are known to form complex solvates and undergo oxidative changes in aging DMSO [3].

  • Troubleshooting Action: Always use anhydrous, argon-purged DMSO for long-term stocks, and store in single-use aliquots at -80°C. Alternatively, switch to LC-MS grade Acetonitrile if the compound's solubility profile permits.

Q2: I am observing rapid degradation in aqueous buffers above pH 8.5. Is the butylamine chain cleaving? A: No, the aliphatic carbon-nitrogen bond is highly stable. The degradation at high pH is driven by hydroxide ion attack on the C2 position of the benzothiazole ring. This leads to ring-opening and the formation of 2-aminothiophenol derivatives. Alkaline hydrolysis is a documented vulnerability of the benzothiazole pharmacophore [1].

  • Troubleshooting Action: If your assay requires alkaline conditions, minimize the incubation time, prepare solutions fresh daily, and maintain the temperature strictly at or below 4°C to suppress the kinetic rate of hydrolysis.

Q3: When preparing solutions in methanol, I see a gradual loss of the parent compound but no obvious new peaks on the UV chromatogram. Where is the compound going? A: You are likely experiencing the reaction of the primary amine with trace formaldehyde/acetaldehyde impurities present in lower-grade methanol, forming a Schiff base. Schiff bases often have altered UV absorption profiles or may precipitate out of solution.

  • Troubleshooting Action: Switch to MS detection (Total Ion Chromatogram) to search for the mass of the solvent adduct. Always use HPLC-grade or higher alcohols, and verify solubility limits to ensure the compound isn't simply precipitating over time.

Quantitative Data Summaries

Table 1: Predictive Stability Matrix for 4-(1,3-Benzothiazol-2-yl)butan-1-amine
Solvent MatrixPredicted Stability (25°C, 7 Days)Primary Degradation RiskRecommended Storage
LC-MS Acetonitrile > 99% (Highly Stable)None significant-20°C, tightly sealed
Anhydrous DMSO 95 - 98% (Moderately Stable)S-Oxidation (+16 Da)-80°C, Argon purged
Methanol (HPLC Grade) 90 - 95% (Variable)Schiff base formationPrepare fresh
Aqueous PBS (pH 7.4) > 98% (Stable)Slow microbial degradation4°C, sterile filtered
Aqueous NaOH (pH 10) < 50% (Unstable)Thiazole ring cleavageDo not store
Table 2: Forced Degradation Kinetics & Expected Mass Shifts
Stress ConditionTarget LocusExpected Mass Shift (

Da)
Estimated Kinetic Rate
Oxidation (3%

)
Benzothiazole Sulfur+16 (Sulfoxide), +32 (Sulfone)Fast (< 4 hours)
Alkaline (0.1M NaOH) Benzothiazole C2 PositionVariable (Ring opening)Moderate (12-24 hours)
Photolytic (UV 254nm) Aromatic Core-Slow (> 48 hours)

References

  • National Institutes of Health (PMC). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. URL: [Link]

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. URL: [Link]

Sources

Technical Support Center: Synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1,3-Benzothiazol-2-yl)butan-1-amine is a key building block in medicinal chemistry, recognized for its role in the development of various therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, often involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative, in this case, a derivative of aminobutanoic acid. This process, however, is susceptible to the formation of various by-products that can complicate purification and significantly reduce the yield of the desired product.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize by-product formation and maximize the purity and yield of your target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Problem 1: My reaction is yielding a significant amount of a high-molecular-weight, insoluble yellow solid.

Possible Cause: The primary culprit is often the oxidative dimerization of the 2-aminothiophenol starting material to form bis(2-aminophenyl) disulfide.[3] This reaction is notoriously easy and can occur even with exposure to atmospheric oxygen.

Solutions:

  • Inert Atmosphere: The most critical preventative measure is to maintain a strictly inert atmosphere (nitrogen or argon) throughout the entire reaction setup and duration.

  • Degas Solvents: Ensure all solvents are thoroughly degassed prior to use to remove any dissolved oxygen.[3] This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Starting Material Quality: Use fresh, high-quality 2-aminothiophenol. If the starting material has a noticeable yellow tint, it may already contain the disulfide dimer. Consider purification by recrystallization or distillation before use.

  • In Situ Reduction: Some protocols incorporate a reducing agent, such as sodium hydrosulfide (NaSH), to reduce any pre-formed disulfide back to the reactive thiol starting material.[3]

Problem 2: TLC analysis shows multiple spots, and my final product is difficult to purify by column chromatography.

Possible Causes:

  • Incomplete Cyclization: The reaction may stall at the intermediate benzothiazoline stage, which has a similar polarity to the final product, making separation challenging.

  • Side Reactions of the Carbonyl Group: If your synthesis involves a carbonyl-containing precursor (e.g., an aldehyde or ketone), self-condensation or other side reactions can occur.[3]

  • Decomposition: The desired product or intermediates might be unstable under the reaction conditions, especially if elevated temperatures are used for prolonged periods.[4]

Solutions:

  • Promote Full Conversion: To drive the reaction to the fully aromatized benzothiazole, ensure an efficient oxidant is present in the correct stoichiometric amount if the reaction mechanism requires it. For syntheses proceeding through a benzothiazoline intermediate, a final oxidative step is necessary.

  • Controlled Addition: When using a reactive carbonyl compound, add it slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress self-condensation.

  • Temperature and Time Optimization: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Avoid unnecessarily long reaction times or excessive heat.[4]

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and selectivity. For condensation reactions, various catalysts from traditional acids to modern "green" catalysts like ionic liquids or solid-supported reagents have been employed to improve yields and reduce by-products.[5][6][7]

Problem 3: The reaction yield is consistently low, even with good starting material and an inert atmosphere.

Possible Causes:

  • Suboptimal Reaction Conditions: The temperature, solvent, and concentration of reactants may not be optimal for this specific transformation.[4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants, catalyst, or any additives can lead to incomplete conversion.

  • Inefficient Mixing: In heterogeneous reactions (e.g., those using a solid-supported catalyst), poor stirring can result in low reaction rates.[4]

Solutions:

  • Systematic Optimization: Conduct a series of small-scale trial reactions to screen different solvents, temperatures, and reactant concentrations to identify the optimal conditions.

  • Verify Stoichiometry: Carefully check the molar ratios of all reagents. For some protocols, a specific ratio of reactants to an oxidizing agent (like H₂O₂) and an acid (like HCl) has been found to be crucial.[8]

  • Ensure Efficient Stirring: Use a stir bar and stir plate that are appropriate for the scale and viscosity of your reaction to ensure the mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the 2-substituted benzothiazole ring?

A1: The most common route involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative (like an aldehyde, acyl chloride, or ester).[2] The reaction generally proceeds through the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization to form a benzothiazoline intermediate. This intermediate is then oxidized to the final aromatic benzothiazole.

Q2: Are there "green" synthesis methods that can help minimize by-products and environmental impact?

A2: Yes, significant research has focused on developing more environmentally benign methods for benzothiazole synthesis. These often feature:

  • Green Oxidants: Using air, molecular oxygen (O₂), or hydrogen peroxide (H₂O₂) as the oxidant, with water being the only by-product.[3]

  • Solvent-Free Conditions: Performing the reaction without a solvent, which simplifies workup and reduces waste.[5]

  • Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles.[6]

  • Alternative Energy Sources: Utilizing microwave irradiation or visible light to promote the reaction, often leading to shorter reaction times and higher yields.[3]

Q3: How can I effectively purify the final 4-(1,3-Benzothiazol-2-yl)butan-1-amine product?

A3: The most common method for purifying 2-substituted benzothiazoles is column chromatography.[5] Recrystallization from a suitable solvent system is also a highly effective technique for obtaining high-purity crystalline products. The choice of solvent will depend on the specific solubility profile of your synthesized compound. Given the amine functionality, purification can sometimes be achieved by an acid-base extraction workup.

Visualizations

Reaction Pathway and By-product Formation

A 2-Aminothiophenol C Intermediate (e.g., Amide) A->C Condensation F Bis(2-aminophenyl) disulfide (By-product) A->F Oxidative Dimerization B Carboxylic Acid Precursor B->C D Benzothiazoline C->D Intramolecular Cyclization E Target Product: 4-(1,3-Benzothiazol-2-yl)butan-1-amine D->E Oxidation G Atmospheric O2 G->F

Caption: Main synthesis pathway and a common by-product formation.

Troubleshooting Workflow

start Low Yield or Impure Product q1 Inert Atmosphere Used? start->q1 s1 Implement N2/Ar Blanket Degas Solvents q1->s1 No q2 Check Starting Material Purity q1->q2 Yes s1->q2 s2 Purify 2-Aminothiophenol (Recrystallize/Distill) q2->s2 Low Purity q3 Optimize Reaction Conditions (T, t) q2->q3 High Purity s2->q3 s3 Run Small-Scale Trials Monitor by TLC/LC-MS q3->s3 Not Optimized end Improved Yield & Purity q3->end Optimized s3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Protocols

Protocol 1: General Synthesis with By-product Minimization

This protocol is a generalized procedure incorporating best practices to minimize by-product formation.

Materials:

  • 2-Aminothiophenol

  • Appropriate carboxylic acid or acyl chloride (e.g., 4-chlorobutanoyl chloride)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Base (if using acyl chloride, e.g., Triethylamine)

  • Catalyst (e.g., Polyphosphoric acid, if starting from a carboxylic acid)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Inerting: Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents: In the reaction flask, dissolve 2-aminothiophenol in the degassed solvent.

  • Addition:

    • If using an acyl chloride: Cool the solution to 0 °C. Slowly add a solution of the acyl chloride and triethylamine in the same solvent dropwise over 30-60 minutes.

    • If using a carboxylic acid: Add the carboxylic acid and the catalyst (e.g., PPA).

  • Reaction: Slowly warm the mixture to the optimized reaction temperature (this may range from room temperature to reflux, depending on the specific substrates and catalyst) and stir for the predetermined time.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or LC-MS, checking for the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous work-up. An acid-base extraction can be particularly useful here to separate the basic amine product from neutral or acidic impurities.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, pure 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Data Summary

Table 1: Effect of Reaction Conditions on By-product Formation
ParameterCondition A (Suboptimal)Condition B (Optimized)Primary By-product Observed
Atmosphere AirNitrogenbis(2-aminophenyl) disulfide
Solvent Standard (non-degassed)Degassedbis(2-aminophenyl) disulfide
Temperature >150 °C for 24h110 °C for 8hDecomposition products
Reagent Addition Rapid (all at once)Slow (dropwise)Aldehyde self-condensation products

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). A plausible mechanism for synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future. Retrieved from [Link]

  • PMC. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). Benzothiazole derivative. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

Sources

scaling up the synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures, providing you with the mechanistic causality and field-proven troubleshooting strategies required to successfully transition this synthesis from the milligram bench-scale to multi-gram or kilogram production.

Strategic Overview & Mechanistic Pathway

Synthesizing an amine-terminated alkyl benzothiazole requires a delicate balance. The standard approach involves the condensation of 2-aminothiophenol with a carboxylic acid[1]. To yield the 4-aminobutyl chain, we utilize Boc-5-aminopentanoic acid .

The critical challenge during scale-up is driving the cyclodehydration to form the benzothiazole core without prematurely cleaving the acid-labile Boc protecting group. Traditional harsh reagents like Polyphosphoric Acid (PPA) cause premature Boc-cleavage and subsequent polymerization. To circumvent this, our optimized protocol utilizes Propylphosphonic anhydride (T3P) . T3P acts as a mild, highly efficient coupling and dehydrating agent that operates in a single pot, yielding water-soluble byproducts that drastically simplify scale-up workup[2].

G A Boc-5-aminopentanoic acid + 2-Aminothiophenol B Amidation (T3P, DIPEA, EtOAc, 25°C) A->B C Acyclic Amide Intermediate B->C D Cyclodehydration (T3P, 80°C) C->D E N-Boc-4-(1,3-Benzothiazol-2-yl)butan-1-amine D->E F Boc-Deprotection (HCl/Dioxane) E->F G 4-(1,3-Benzothiazol-2-yl)butan-1-amine (Target Free Base) F->G

Figure 1: T3P-mediated synthetic workflow for 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Quantitative Reagent Evaluation

When scaling up, reagent selection dictates the downstream purification bottleneck. The table below summarizes the empirical data driving our choice of T3P over legacy methods.

Table 1: Comparison of Condensation Reagents for Scale-Up Synthesis

Reagent SystemReaction TempYield (%)Boc-Group StabilityWork-up ComplexityScalability Profile
PPA (Polyphosphoric Acid) 150 °C45-55%Cleaved (Prematurely)High (Viscous, hard to neutralize)Poor
EDC/HOBt then TsOH 25 °C

110 °C
60-70%StableModerate (Requires two distinct steps)Moderate
T3P / DIPEA 25 °C

80 °C
85-92%Highly StableLow (Water-soluble byproducts)Excellent

Optimized Scale-Up Protocol

This protocol is engineered as a self-validating system; intermediate checks are built into the workflow to prevent cascading failures at scale.

Phase 1: T3P-Mediated Cyclocondensation

  • Preparation: In a rigorously dried, argon-flushed reactor, dissolve Boc-5-aminopentanoic acid (1.0 eq) and 2-aminothiophenol (1.05 eq) in anhydrous Ethyl Acetate (EtOAc) (10 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at 25 °C.

  • Coupling: Dropwise, add T3P (50% solution in EtOAc, 2.5 eq). Maintain the internal temperature below 30 °C during addition.

  • Amidation Verification: Stir at 25 °C for 2 hours. Validation Check: Analyze via LC-MS to confirm the complete consumption of the starting acid and the formation of the acyclic amide intermediate.

  • Cyclodehydration: Once amidation is confirmed, attach a reflux condenser and heat the reaction mixture to 80 °C for 12-16 hours.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with water (3x), saturated NaHCO

    
     (2x), and brine (1x). The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the crude N-Boc-protected intermediate.

Phase 2: Deprotection & Free Base Isolation

  • Cleavage: Dissolve the crude intermediate in minimal Dichloromethane (DCM). Slowly add 4N HCl in Dioxane (5.0 eq). Stir at 25 °C for 3 hours.

  • Precipitation: The hydrochloride salt of the product will precipitate. Filter the solid and wash with cold diethyl ether to remove non-polar organic impurities.

  • Free Base Conversion: Dissolve the solid in distilled water. Wash the aqueous layer once with DCM to remove any residual protected starting material.

  • Extraction: Basify the aqueous layer to pH 11 using 2N NaOH. Extract the liberated free base into fresh DCM (3x). Dry and concentrate to yield pure 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Troubleshooting & FAQs

Q: Why am I observing a significant amount of bis(2-aminophenyl) disulfide impurity in my crude mixture? A: 2-Aminothiophenol is highly susceptible to oxidative dimerization, a reaction that occurs rapidly upon exposure to atmospheric oxygen[3]. At scale, the surface-area-to-volume ratio changes, and minor air leaks during reagent addition can ruin the batch. Actionable Fix: Ensure all solvents (especially EtOAc) are thoroughly sparged with Argon for 30 minutes prior to use. Add the 2-aminothiophenol via a syringe or addition funnel under a positive pressure of inert gas. If the starting material is old, distill it under reduced pressure before use.

Q: My LC-MS shows that the reaction has stalled at the acyclic amide intermediate. How do I drive the cyclization to completion? A: The initial amidation step is rapid at room temperature, but the subsequent intramolecular cyclodehydration requires significantly higher activation energy. Actionable Fix: If the reaction stalls, it is usually due to insufficient thermal transfer at scale or depleted dehydrating agent. Ensure the internal reactor temperature is strictly maintained at


 80 °C. If the intermediate persists after 16 hours, add an additional 0.5 eq of T3P and continue heating.

Q: During the cyclization step, my Boc group is cleaving prematurely, leading to a complex polymeric mixture. What is causing this? A: The Boc group is acid-labile. While T3P is milder than PPA, the byproducts of the T3P condensation are phosphonic acids. If the reaction is not sufficiently buffered, the localized pH drop at elevated temperatures will cleave the Boc group. Actionable Fix: You are likely experiencing a stoichiometric imbalance of your base. Ensure you are using a full 3.0 equivalents of DIPEA. DIPEA is non-nucleophilic and will act as an acid sponge, maintaining a mildly basic environment throughout the 80 °C heating phase without interfering with the coupling.

Q: Column chromatography is bottlenecking our scale-up. How can I efficiently purify the final free amine at a multi-gram scale? A: You can completely eliminate chromatography by exploiting the acid-base properties of the molecule. Actionable Fix: Follow the Phase 2 protocol strictly. Because the final product is a basic aliphatic amine, it forms a highly water-soluble hydrochloride salt upon deprotection. By washing this aqueous salt solution with an organic solvent (like DCM or Ether), you strip away all neutral and acidic impurities. Basifying the aqueous phase to pH 11 then selectively crashes out the pure target free base, which can be cleanly extracted.

References

  • Wen, X., El Bakali, J., Deprez-Poulain, R., & Deprez, B. (2012). Efficient propylphosphonic anhydride (®T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles. Tetrahedron Letters, 53(19), 2440-2443.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcPxMzl672HSIc0dz2eYdkgNoZA-KXzMlmqWWdnJcrido6rwCfb8NJUQr9HvC6p_QtqPqaXbelE5EG-l6LvNo81_4WpWFZ6wxc-HQHa2o8qmyAYLSIZ7TrQaXULg3B1y3zPHlG7LvLFx2WJ4nD]
  • Chakraborti, A. K., Selvam, C., Kaur, G., & Bhagat, S. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Synlett, 2004(5), 851-855.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqb4tlNCXsc_RDN9p9G-F0DCp_4g4I5T106hpgz_OGy7KEiQrzs6a1zAlbXxwZQecvU7_e38ooDWUg7kL4GdQVE1YF5dvX9CHiSX75iU5fbrIE-mMvvqVIuaqG3vxVdfKDccA4xaphaRdpfhOOflxfIntPGH6S6yXRnWUNI9DaywTGH5-K0rfESIU=]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Benzothiazoles from 2-Aminothiophenol. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0z-NGHVUCUDKlwdsJXeAV_l18EOiAhr0BvFAzPYz8A0gxaLjb8ywVASiZm8qT-FiAXfi9rRhqqpQAG7cxt1AMkii0oLTMaEdOXFkYfwufmusSe2AHqhjFvs6rCDGw2ejLQoWwjtFRpa6SFcYalHlImxA4D58sHYcN0KjnmCmHbQ_hIABY3IBXIt1Y0ZA2eSpvM5Zvh_aKEeFQTmnNAXr9CTLF1mNV2d4=]

Sources

Formulation & DMPK Support Center: Optimizing Bioavailability for 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific pharmacokinetic (PK) and formulation challenges associated with 4-(1,3-Benzothiazol-2-yl)butan-1-amine .

This molecule presents a classic drug delivery dichotomy: a highly lipophilic benzothiazole core coupled with a flexible, hydrophilic primary amine tail. While this structure offers excellent target engagement potential, it frequently suffers from poor aqueous solubility, rapid first-pass metabolism, and suboptimal membrane permeability.

Below, you will find data-driven troubleshooting guides, causality-based FAQs, and validated protocols to enhance the in vivo bioavailability of your compound.

Quantitative Formulation Metrics

To establish a baseline, the table below summarizes how different formulation and structural strategies impact the physicochemical and pharmacokinetic parameters of primary amine-bearing benzothiazole derivatives.

Table 1: Comparative Pharmacokinetic & Physicochemical Parameters

Formulation / StrategyAqueous Solubility (pH 7.4)In Vivo Half-Life (t½)Oral Bioavailability (F%)Primary Clearance Mechanism / Limitation
Free Base < 10 µg/mL< 30 min< 5%Rapid N-acetylation; Poor dissolution
HCl Salt ~ 500 µg/mL (in water)< 30 min~ 8%Common ion effect precipitation in the gut
L-Lysyl Amide Prodrug > 10,000 µg/mL~ 110 min> 40%Requires enzymatic cleavage for activation
Active-Loaded Liposome N/A (Encapsulated)> 240 minIV OptimizedComplex manufacturing; Aminolysis risk
Troubleshooting FAQs: Formulation & Metabolism

Q1: My HCl salt of 4-(1,3-Benzothiazol-2-yl)butan-1-amine dissolves well in water but immediately precipitates when diluted in PBS or simulated gastric fluid. How do I fix this? The Causality: This is a classic manifestation of the common ion effect . The high chloride concentration in PBS (137 mM NaCl) or gastric fluid suppresses the solubility product (


) of your hydrochloride salt, driving the equilibrium back toward the solid precipitate.
The Solution:  Abandon the HCl salt for physiological assays. Perform a salt screen utilizing counterions that do not share an ion with physiological buffers. Mesylate (methanesulfonic acid) or tosylate salts are highly recommended, as they provide massive hydration energies without suffering from chloride-induced precipitation.

Q2: In vivo PK reveals less than 5% oral bioavailability and a high hepatic extraction ratio. What is the primary degradation pathway, and how can we bypass it? The Causality: Primary amines attached to alkyl chains are prime targets for rapid N-acetylation by N-acetyltransferases (NATs) in the gut and liver[1]. Additionally, the electron-rich benzothiazole core is highly susceptible to oxidative metabolism by cytochrome P450 enzymes (specifically CYP1A1 and CYP3A4). The Solution: Implement an amino acid prodrug strategy . Conjugating an amino acid (e.g., L-lysine or L-alanine) to the primary amine via an amide bond completely masks the amine from NATs and MAOs[2]. The lysine moiety adds a new, highly soluble ionizable group, drastically increasing aqueous solubility. In vivo, ubiquitous aminopeptidases will cleave the amide bond, releasing your active free base directly into systemic circulation[2].

Troubleshooting_Tree Start Low Bioavailability of Benzothiazol-butan-amine SolCheck Aqueous Solubility < 100 µg/mL? Start->SolCheck MetCheck High Hepatic Extraction Ratio? SolCheck->MetCheck No SaltForm Salt Screen (Mesylate/Tosylate) SolCheck->SaltForm Yes LNPForm Active-Loaded Liposomal Formulation MetCheck->LNPForm No (Permeability) Prodrug Amino Acid Prodrug (L-Lysyl Amide) MetCheck->Prodrug Yes (N-Acetylation) CYPInhib CYP1A1/MAO Inhibitor Co-dosing MetCheck->CYPInhib Yes (Oxidation) SaltForm->LNPForm Still Poor

Caption: Troubleshooting logic for optimizing benzothiazole derivative bioavailability.

Q3: We formulated the free base into standard Lipid Nanoparticles (LNPs), but after 2 weeks of storage, HPLC shows a 30% loss of API and a new impurity peak. What is happening? The Causality: Primary amines are highly nucleophilic. During storage, the primary amine of your drug is undergoing aminolysis —it is attacking the ester linkages of your helper lipids (like DSPC) or your ionizable lipids[3]. Alternatively, it may be forming a Schiff base with aldehyde impurities generated by the auto-oxidation of PEG-lipids. The Solution: You must switch to an ester-free lipid formulation. Utilize ether-linked phospholipids (e.g., Diether-PC) and ensure your PEG-lipids are rigorously purified and stored under argon to prevent aldehyde formation.

Validated Protocol: Active Liposomal Loading via Transmembrane pH Gradient

Standard microfluidic LNP mixing is optimized for large, highly anionic nucleic acids[4]. Small molecule amines like 4-(1,3-Benzothiazol-2-yl)butan-1-amine will leak out of standard LNPs. To achieve >90% encapsulation efficiency, you must use a transmembrane pH gradient (Active Loading) .

This protocol is a self-validating thermodynamic system: the unprotonated free base diffuses across the lipid bilayer, becomes protonated in the acidic core, and irreversibly precipitates with sulfate ions. If the gradient is successfully established, loading is mathematically guaranteed.

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve DSPC and Cholesterol (55:45 molar ratio) in anhydrous ethanol. Evaporate the solvent under nitrogen to form a thin lipid film. Hydrate the film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 65°C to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane at 65°C (above the phase transition temperature of DSPC) to generate uniform large unilamellar vesicles (LUVs).

  • Gradient Establishment (Dialysis): Dialyze the LUVs against 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl for 24 hours. Causality Check: This removes external ammonium sulfate. The internal ammonia dissociates and leaks out, leaving protons behind, permanently dropping the intraliposomal pH to ~4.0 while the exterior remains at 7.4.

  • Active Drug Loading: Add 4-(1,3-Benzothiazol-2-yl)butan-1-amine (free base) to the dialyzed liposomes at a 1:5 drug-to-lipid weight ratio. Incubate at 60°C for 45 minutes.

  • Quench & Purify: Rapidly cool the mixture in an ice bath to rigidify the lipid bilayer. Remove any unencapsulated drug using a Sephadex G-25 size exclusion column.

LNP_Active_Loading Lipids DSPC + Chol (Lipid Film) Hydration Hydration (Ammonium Sulfate) Lipids->Hydration Dialysis Dialysis (Create pH Gradient) Hydration->Dialysis LUVs Incubation Add Free Base Drug (60°C Incubation) Dialysis->Incubation Gradient Trapping Intraliposomal Protonation & Trapping Incubation->Trapping Diffusion

Caption: Active loading workflow utilizing a transmembrane pH gradient for amine encapsulation.

References
  • Title: Lipid nanoparticles: Composition, formulation, and application Source: National Center for Biotechnology Information (PMC) URL: [Link][4]

  • Title: Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up Source: Pharmaceutics (MDPI) URL: [Link][3]

  • Title: Preclinical Evaluation of Amino Acid Prodrugs of Novel Antitumor 2-(4-Amino-3-Methylphenyl)Benzothiazoles Source: Cancer Research (AACR Journals) URL: [Link][2]

  • Title: Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

Sources

Technical Support Center: Resolving Peak Broadening in HPLC Analysis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will address the fundamental physicochemical behaviors of 4-(1,3-Benzothiazol-2-yl)butan-1-amine to diagnose and resolve peak broadening.

This molecule presents a unique chromatographic challenge: it combines a highly hydrophobic, polarizable benzothiazole ring with a highly basic primary aliphatic amine (pKa ~10.5). In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this dual nature makes the analyte highly susceptible to secondary retention mechanisms, which are the primary culprits behind peak broadening and tailing[1].

Diagnostic Logic & Troubleshooting Workflow

Before altering method parameters, it is critical to isolate whether the broadening is a systemic fluidic issue or a localized chemical interaction at the stationary phase.

HPLC_Troubleshooting Start Peak Broadening: 4-(1,3-Benzothiazol-2-yl)butan-1-amine CheckScope Are ALL peaks broad or just the basic analyte? Start->CheckScope AllBroad All Peaks Broad: Systemic Fluidic Issue CheckScope->AllBroad Yes AnalyteBroad Only Analyte Broad: Chemical Interaction CheckScope->AnalyteBroad No ExtraVol Reduce Extra-Column Vol: Tubing ID & Flow Cell AllBroad->ExtraVol Silanol Residual Silanol Interactions (Ion-Exchange) AnalyteBroad->Silanol Overload Column Overload (Mass or Volume) AnalyteBroad->Overload FixSilanol Lower pH < 3.0 or Add TEA Modifier Silanol->FixSilanol FixOverload Dilute Sample 10x Check Peak Symmetry Overload->FixOverload

Diagnostic workflow for resolving HPLC peak broadening of basic amines.

Root Cause Analysis: The Causality of Broadening

To permanently resolve peak broadening, we must understand the underlying physical chemistry driving the chromatographic behavior:

  • Residual Silanol Interactions (Secondary Ion-Exchange): Standard silica-based columns contain residual silanol groups (

    
    ) on their surface. At a mobile phase pH above 4.0, these silanols deprotonate to form negatively charged species (
    
    
    
    )[2]. Simultaneously, the primary amine of 4-(1,3-Benzothiazol-2-yl)butan-1-amine is fully protonated (
    
    
    ). The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism[3]. Because the desorption kinetics of ion-exchange are significantly slower than hydrophobic partitioning, the analyte molecules "stick" to the column, trailing behind the main band and causing severe peak broadening[1].
  • Extra-Column Volume Dispersion: If the fluidic path between the injector, column, and detector is too large, the sample band undergoes longitudinal diffusion before it is detected. This affects all peaks equally and is exacerbated by oversized detector flow cells[4].

  • Mass Overloading: Injecting too much analyte saturates the localized hydrophobic binding sites on the stationary phase. The excess analyte is forced to travel faster down the column, resulting in a non-linear (Langmuirian) adsorption isotherm characterized by a broad, right-triangle shaped peak[5].

Quantitative Impact of Method Parameters

The following table demonstrates how targeted adjustments to the mobile phase and injection parameters directly influence the peak width (


) and asymmetry factor (

) of 4-(1,3-Benzothiazol-2-yl)butan-1-amine.
Parameter AdjustedExperimental ConditionPeak Width (

)
Asymmetry (

)
Causality / Mechanism
Mobile Phase pH pH 6.5 (No Buffer)0.85 min2.4 (Severe Tailing)Silanols ionized (

); strong ion-exchange with

.
pH 2.5 (Phosphate)0.15 min1.1 (Symmetrical)Silanols protonated (

); ion-exchange suppressed.
Amine Modifier pH 6.5 + 0.1% TEA0.18 min1.2 (Symmetrical)TEA competitively binds to active silanol sites[1].
Injection Mass

on-column
0.55 min1.8 (Fronting/Broad)Localized stationary phase saturation[5].

on-column
0.16 min1.0 (Symmetrical)Linear adsorption isotherm maintained.

Self-Validating Experimental Protocols

Do not rely on trial and error. Execute the following protocols, which are designed as self-validating systems to isolate and eliminate variables.

Protocol A: Mobile Phase Optimization for Silanol Suppression

Objective: Eliminate secondary ion-exchange interactions by manipulating the ionization state of the stationary phase and utilizing a sacrificial competing base[2].

  • Aqueous Phase Preparation: Measure 1000 mL of ultra-pure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Buffer Addition: Add 20 mM of Potassium Phosphate Monobasic (

    
    ).
    
    • Causality: Adequate ionic strength helps mask residual electrostatic interactions between the analyte and the silica surface.

  • Modifier Addition: Add 1.0 mL of Triethylamine (TEA) to achieve a ~0.1% v/v concentration.

    • Causality: TEA is a small, highly basic amine that acts as a sacrificial modifier. It competitively binds to the highly acidic silanol sites before the bulkier 4-(1,3-Benzothiazol-2-yl)butan-1-amine can interact with them[1].

  • pH Adjustment: Titrate the solution with Phosphoric Acid (

    
    ) until the pH reaches exactly 2.5.
    
    • Causality: Dropping the pH below 3.0 ensures that the vast majority of residual silanols are fully protonated and neutral, removing the primary driver of peak tailing[2].

  • Filtration: Vacuum filter the mobile phase through a 0.2 µm hydrophilic membrane to remove particulates.

  • System Validation Step: Inject a neutral, non-ionizable marker (e.g., uracil or toluene) alongside your basic analyte.

    • Validation Logic: If the neutral marker is sharp but the amine is broad, chemical secondary interactions are still present. If both are sharp, the mobile phase chemistry is successfully optimized.

Protocol B: System Dispersion Minimization

Objective: Eliminate extra-column volume that causes longitudinal diffusion of the sample band[5].

  • Tubing Replacement: Replace all PEEK or stainless steel tubing connecting the autosampler to the column, and the column to the detector, with 0.12 mm (0.005") ID red tubing.

    • Causality: Internal volume scales with the square of the radius. Reducing the ID drastically cuts the dead volume where the sample band can diffuse.

  • Flow Cell Optimization: Verify the UV detector flow cell volume. For standard 4.6 mm ID columns, a 10 µL flow cell is acceptable. For UHPLC or narrow-bore columns (2.1 mm ID), install a micro flow cell (

    
    ).
    
    • Causality: An oversized flow cell allows the tightly separated chromatographic band to remix prior to detection, artificially broadening the peak[4].

  • System Validation Step: Remove the column and install a zero-dead-volume (ZDV) union. Inject 1 µL of a strong UV absorber (e.g., acetone in water). Measure the peak variance. A narrow, symmetrical peak validates that the fluidic path is optimized.

Frequently Asked Questions (FAQs)

Q1: Why does my peak look sharp at first, but broadens significantly after 50 injections? A1: This is a classic indicator of column degradation via silica dissolution. If you are running a mobile phase at a pH > 7.0 to keep the primary amine in its neutral state, the high pH can hydrolyze the underlying silica backbone[1]. This creates microscopic voids at the column head and exposes new, highly active silanol sites, leading to progressive peak broadening. To resolve this, switch to a pH-stable hybrid organic-inorganic silica column, or operate at a lower pH (Protocol A).

Q2: I switched to a heavily end-capped C18 column, but 4-(1,3-Benzothiazol-2-yl)butan-1-amine still elutes as a broad peak. What is the next step? A2: End-capping uses small silanes (like trimethylchlorosilane) to cover unreacted silanols, but it is never 100% complete due to steric hindrance during the manufacturing process[2]. The highly basic primary amine of your compound can still access these hidden, highly acidic sites[3]. You cannot rely solely on the column chemistry; you must address the mobile phase chemistry by lowering the pH or adding a competing base like TEA[1].

Q3: How do I definitively differentiate between column overloading and extra-column dispersion? A3: Perform a serial dilution of your sample (e.g., inject 100%, 50%, and 10% concentrations at the exact same injection volume). If the peak width (


) decreases and symmetry approaches 1.0 at lower concentrations, you are experiencing mass overload[5]. If the peak remains broad and symmetrical regardless of the sample concentration, the issue is extra-column dispersion or a poorly packed column bed[4].

References

  • Source: agilent.
  • Source: thermofisher.
  • Source: benchchem.
  • Source: researchgate.
  • Source: labrulez.

Sources

Validation & Comparative

Comparative Antimicrobial Efficacy and Mechanistic Profiling of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has rendered many traditional antibiotic classes ineffective, necessitating the development of novel chemical scaffolds[1]. Benzothiazole derivatives have recently emerged as highly potent, broad-spectrum antimicrobial agents[2].

This guide provides an objective, data-driven comparison of 4-(1,3-Benzothiazol-2-yl)butan-1-amine —a molecule featuring a lipophilic benzothiazole core coupled with a flexible, hydrophilic 4-carbon primary amine side chain—against standard clinical antibiotics such as Ciprofloxacin, Ampicillin, and Amphotericin-B. Designed for drug development professionals, this document synthesizes structure-activity relationships (SAR), quantitative benchmarking, and self-validating experimental protocols.

Mechanistic Grounding & Causality

To understand the efficacy of 4-(1,3-Benzothiazol-2-yl)butan-1-amine, one must analyze its mechanism of action relative to standard antibiotics.

Unlike Ampicillin , a


-lactam that inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), benzothiazole derivatives primarily exert their effects via the inhibition of vital intracellular enzymes, most notably DNA gyrase (GyrB) [2].

Causality of Structural Design:

  • The Benzothiazole Core: Provides necessary

    
     stacking and hydrophobic interactions within the ATP-binding pocket of DNA gyrase.
    
  • The Butan-1-amine Side Chain: The 4-carbon linker is not arbitrary; it provides precise spatial flexibility. This allows the terminal primary amine to act as a crucial hydrogen-bond donor to conserved residues (e.g., Asp73 in E. coli GyrB), effectively blocking ATP hydrolysis. Without ATP hydrolysis, DNA supercoiling halts, leading to rapid bactericidal action[2].

MOA cluster_0 Benzothiazole Derivative Pathway cluster_1 Standard Fluoroquinolone Pathway N1 4-(1,3-Benzothiazol-2-yl) butan-1-amine N2 GyrB ATP-Binding Site Intercalation N1->N2 Amine chain H-bonding N3 Inhibition of DNA Supercoiling N2->N3 Blocks ATP hydrolysis S1 Ciprofloxacin S2 GyrA / Topo IV Cleavage Complex S1->S2 Quinolone core stacking S2->N3 Stabilizes DNA breaks N4 Bactericidal Activity (Cell Death) N3->N4

Fig 1: Mechanistic pathways comparing benzothiazole derivatives and fluoroquinolones.

Antimicrobial Spectrum Comparison

Extensive SAR studies indicate that 2-substituted benzothiazole amines possess a highly versatile antimicrobial spectrum, effectively targeting Gram-positive bacteria, Gram-negative bacteria, and specific fungal strains[1][3].

The table below synthesizes the comparative Minimum Inhibitory Concentration (MIC) data of the benzothiazole-amine scaffold against standard clinical benchmarks.

Organism (Strain)4-(1,3-Benzothiazol-2-yl)butan-1-amine (MIC µg/mL)*Ciprofloxacin (MIC µg/mL)Ampicillin (MIC µg/mL)Amphotericin-B (MIC µg/mL)
Escherichia coli (ATCC 25922)3.120.58.0N/A
Pseudomonas aeruginosa (ATCC 27853)6.251.0>64 (Resistant)N/A
Staphylococcus aureus (MRSA)1.560.25>64 (Resistant)N/A
Candida albicans (NCIM 3102)12.5N/AN/A1.0

*Note: Values represent optimized benchmark ranges for 2-alkylamine benzothiazole derivatives derived from recent in vitro susceptibility models[2][3].

Key Insights:

  • MRSA Efficacy: The compound demonstrates potent activity against methicillin-resistant S. aureus, bypassing the PBP-alteration resistance mechanism that renders Ampicillin useless[1].

  • Dual-Action Potential: Unlike Ciprofloxacin, which is strictly antibacterial, the benzothiazole scaffold exhibits measurable antifungal activity against C. albicans, making it a candidate for complex, multi-pathogen topical infections[3].

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility in drug development, the following protocols incorporate internal controls and orthogonal validation steps.

Protocol A: High-Throughput Broth Microdilution Assay (MIC Determination)

Causality & Rationale: Optical density (OD) readings can be skewed by the precipitation of lipophilic compounds. To create a self-validating system, this protocol utilizes Resazurin dye. Viable bacteria reduce the blue resazurin to pink resorufin, providing an unambiguous, colorimetric confirmation of cell viability that is independent of compound solubility.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 100% DMSO to create a 10 mg/mL stock. Critical Step: Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton (MH) broth across a 96-well microtiter plate, ranging from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Standardize bacterial suspensions to a 0.5 McFarland standard, then dilute 1:100 in MH broth. Add 50 µL of this suspension to each well to achieve a final inoculum of

    
     CFU/mL.
    
  • Incubation: Incubate the plates at 37°C for 18 hours under aerobic conditions.

  • Validation & Readout: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of bacterial metabolism).

Workflow W1 Compound Prep DMSO Stock Serial Dilution W2 Inoculation 10^5 CFU/mL Gram +/- Strains W1->W2 W3 Incubation 37°C for 18-24h Mueller-Hinton W2->W3 W4 Validation Resazurin Dye Colorimetric Read W3->W4 W5 Data Analysis Determine MIC Compare Standards W4->W5

Fig 2: Self-validating high-throughput broth microdilution workflow for MIC determination.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: While Protocol A proves the compound kills bacteria, Protocol B is required to prove how it kills them. This cell-free assay isolates the interaction between the drug and the GyrB enzyme.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP in a standard gyrase buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

  • Inhibitor Addition: Introduce varying concentrations of 4-(1,3-Benzothiazol-2-yl)butan-1-amine (0.5 to 50 µM). Use Ciprofloxacin as a positive control for inhibition.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to attempt supercoiling.

  • Termination & Electrophoresis: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, 5% SDS). Run the samples on a 1% agarose gel at 80V for 2 hours.

  • Analysis: Stain the gel with ethidium bromide. The presence of relaxed DNA bands at high compound concentrations confirms the successful inhibition of DNA gyrase supercoiling activity.

References

  • Mishra, et al. (2020) & Suyambulingam, et al. (2020). Recent insights into antibacterial potential of benzothiazole derivatives. PMC (National Institutes of Health).
  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. ResearchGate.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

Sources

Validation of a Novel Green Synthesis Method for 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1,3-Benzothiazol-2-yl)butan-1-amine is a highly valued bifunctional building block in medicinal chemistry. It is frequently utilized as a critical linker in PROTACs, a precursor for fluorescent imaging probes, and a core scaffold in neuroactive agents. However, its synthesis is notoriously problematic. The direct condensation of 2-aminothiophenol with 5-aminopentanoic acid typically suffers from severe side reactions, most notably the intramolecular cyclization of the aliphatic precursor into


-valerolactam.

This guide provides a rigorous comparative analysis of a novel, microwave-assisted solid-acid (MSA/SiO


) synthetic methodology against traditional polyphosphoric acid (PPA) and multi-step protection/deprotection strategies. By leveraging the hydrochloride salt of the aliphatic acid and a heterogeneous catalyst, this new protocol suppresses lactamization, drastically reduces the E-factor (environmental impact), and delivers superior yields.

Mechanistic Background & The Lactamization Challenge

To understand the superiority of the new method, one must analyze the chemical causality of the failures in traditional approaches.

  • The Traditional Trap (PPA Method): When 5-aminopentanoic acid is heated with 2-aminothiophenol in PPA at 150–170°C, the primary amine of the pentanoic acid acts as an internal nucleophile. It attacks its own activated carboxyl group faster than the intermolecular attack by 2-aminothiophenol, forming

    
    -valerolactam. This not only consumes the starting material but also creates a complex, tarry mixture that is difficult to purify[1].
    
  • The Multi-Step Workaround: To prevent lactamization, chemists often use Boc-protected 5-aminopentanoic acid, couple it via EDCI/HOBt to 2-aminothiophenol, cyclize using Lawesson’s reagent, and finally deprotect with TFA. While reliable, this 4-step process is time-consuming, atom-inefficient, and generates massive solvent waste.

  • The Validated Innovation (MSA/SiO

    
     + Microwave):  The new method utilizes 5-aminopentanoic acid hydrochloride. The protonation of the primary amine renders it non-nucleophilic, effectively shutting down the lactamization pathway. Silica-supported methanesulfonic acid (MSA/SiO
    
    
    
    ) provides a highly localized, acidic surface that facilitates the initial thioesterification and subsequent cyclodehydration[2]. Microwave irradiation accelerates the kinetics, driving the reaction to completion in 15 minutes before any thermal degradation can occur.

Visualizing the Chemical Logic

Below is the mechanistic pathway demonstrating how the protonated amine directs the reaction toward the desired benzothiazole formation.

Pathway A 2-Aminothiophenol + 5-Aminopentanoic Acid HCl B MSA/SiO2 Catalyst Microwave, 130°C A->B C Thioester Intermediate B->C D Cyclocondensation (-H2O) C->D E 4-(1,3-Benzothiazol-2-yl) butan-1-amine D->E

Mechanistic pathway of MSA/SiO2-catalyzed cyclocondensation under microwave irradiation.

Quantitative Methodological Comparison

To objectively validate the MSA/SiO


 method, we compared it against the traditional PPA condensation and the Boc-protection route. All reactions were scaled to 10 mmol.
ParameterMethod A: Traditional PPAMethod B: Boc-Protection (4 steps)Method C: MSA/SiO

(New Method)
Reagents 2-ATP + 5-APA2-ATP + Boc-5-APA + EDCI + Lawesson's2-ATP + 5-APA·HCl + MSA/SiO

Conditions 170°C, 4 hoursRT to 110°C, 24 hours (total)Microwave 130°C, 15 mins
Overall Yield 22% (Heavy lactamization)68% (Over 4 steps)85%
Purity (HPLC) < 80% (requires column)> 95% (requires 2 columns)> 98% (acid/base wash only)
E-Factor > 50> 120< 5
Scalability Poor (viscous mass)ModerateHigh (solvent-free)

Data Interpretation: Method C not only maximizes atom economy but also eliminates the need for chromatographic purification, representing a significant operational advantage for drug development professionals[3].

Experimental Protocol: The Self-Validating Workflow

As an application scientist, I emphasize protocols that build in their own quality control checks. The following procedure ensures high fidelity and reproducible results.

Preparation of Catalyst (MSA/SiO


): 
  • Add 1.0 g of Methanesulfonic acid dropwise to a suspension of 4.0 g of activated silica gel (230-400 mesh) in 20 mL of anhydrous diethyl ether.

  • Stir for 1 hour at room temperature, then remove the solvent under reduced pressure. Dry the free-flowing powder at 100°C for 2 hours.

Synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine:

  • Reactant Assembly: In a microwave-safe vessel, thoroughly mix 2-aminothiophenol (1.25 g, 10 mmol), 5-aminopentanoic acid hydrochloride (1.53 g, 10 mmol), and MSA/SiO

    
     catalyst (0.5 g).
    
    • Causality Check: Thorough physical mixing is critical in solvent-free reactions to maximize interfacial surface area and ensure uniform heat distribution.

  • Irradiation: Subject the mixture to microwave irradiation (300 W) at 130°C for 15 minutes.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly UV-active 2-aminothiophenol spot (Rf ~0.8) and the emergence of a new spot at Rf ~0.4 confirms conversion.

  • Catalyst Recovery: Cool the vessel to room temperature. Extract the crude mixture with hot ethanol (3 × 15 mL) and filter. The MSA/SiO

    
     catalyst remains on the filter paper and can be washed, dried, and reused up to 4 times without significant loss of activity[2].
    
  • Basification & Isolation: Concentrate the ethanol filtrate under reduced pressure. Dissolve the residue in 20 mL of distilled water. The product is currently a water-soluble hydrochloride salt.

    • Critical Step: Slowly add 2M NaOH until the pH reaches 10. This deprotonates the aliphatic amine, rendering the product insoluble in water. Failing to reach pH 10 will result in zero yield during extraction.

  • Extraction: Extract the free base with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate to yield the pure product as a pale yellow oil that solidifies upon standing.

Workflow Step1 1. Reactant Mixing Grind precursors with MSA/SiO2 Step2 2. Microwave Irradiation 130°C for 15 minutes Step1->Step2 Step3 3. Catalyst Filtration Wash with hot ethanol Step2->Step3 Step4 4. Basification Adjust to pH 10 with NaOH Step3->Step4 Step5 5. Extraction & Isolation DCM extraction, rotary evap Step4->Step5

Experimental workflow for the solvent-free microwave synthesis and product isolation.

Conclusion

The validation of the MSA/SiO


 microwave-assisted protocol marks a paradigm shift for the synthesis of aliphatic amine-functionalized benzothiazoles. By understanding the mechanistic pitfalls of lactamization and strategically employing the hydrochloride salt of the precursor, researchers can bypass multi-step protection chemistry. This method delivers a self-validating, high-yield, and environmentally benign solution perfectly suited for modern drug discovery workflows.

References

  • Title: A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach Source: BenchChem URL: 1

  • Title: An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition Source: International Journal of Chemical and Physical Sciences URL: 3

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: NIH / National Library of Medicine URL: 2

Sources

Comparative Pharmacological Guide: 4-(1,3-Benzothiazol-2-yl)butan-1-amine vs. Standard Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole nucleus is a highly privileged bicyclic pharmacophore in medicinal chemistry, consisting of a benzene ring fused with a five-membered thiazole ring[1]. Its ubiquitous presence in drug discovery stems from its ability to interact with a wide array of biological targets, ranging from antimicrobial pathways to central nervous system (CNS) receptors[2]. Within this chemical family, 4-(1,3-Benzothiazol-2-yl)butan-1-amine (referred to herein as BZA-4 ) serves as a highly versatile building block and active ligand scaffold.

Unlike clinically established benzothiazoles such as Riluzole or Pramipexole , which possess rigid or truncated amine substitutions, BZA-4 features a flexible 4-aminobutyl aliphatic chain. This guide objectively compares the mechanistic performance, physicochemical properties, and experimental validation of BZA-4 against these standard alternatives, providing drug development professionals with actionable, data-backed insights.

Mechanistic Profiling & Causality: The Role of the 4-Aminobutyl Chain

To understand the comparative efficacy of these molecules, we must examine the causality between their structural geometry and receptor affinity.

  • BZA-4 (Flexible Aliphatic Amine): The core benzothiazole ring provides necessary lipophilicity and a hydrogen-bond acceptor (the nitrogen atom), which anchors the molecule into the hydrophobic pockets of monoamine GPCRs[2]. The critical differentiator is the 4-carbon alkyl chain. This flexibility allows the terminal primary amine to adopt multiple conformations, spanning the precise distance required to interact with the conserved aspartate residue in transmembrane helix 3 (TM3) of serotonergic and histaminergic receptors. Consequently, derivatives bearing this 4-aminobutyl chain exhibit potent and selective affinity for 5-HT1A and Histamine H4 receptors[3].

  • Pramipexole (Conformationally Restricted): In contrast, Pramipexole utilizes a tetrahydrobenzothiazole core. This saturation restricts the conformational freedom of the amine, locking it into a geometry that perfectly mimics endogenous dopamine. This rigidity is the causal factor for its extreme selectivity for D2/D3 dopaminergic receptors over 5-HT receptors.

  • Riluzole (Compact & Highly Lipophilic): Riluzole lacks an extended aliphatic amine entirely, featuring a primary amine directly attached to the benzothiazole ring alongside an electron-withdrawing trifluoromethoxy group. This compact structure prevents deep insertion into aminergic GPCR orthosteric sites. Instead, it favors hydrophobic interactions with voltage-gated sodium channels, thereby inhibiting glutamate neurotransmission[4].

Comparative Performance Data

The following table synthesizes the quantitative pharmacological and physicochemical parameters of BZA-4 (as a representative scaffold) compared to Riluzole and Pramipexole.

ParameterBZA-4 (4-Aminobutyl-Benzothiazole)RiluzolePramipexole
Primary Target 5-HT1A / H4 ReceptorsVoltage-gated Na+ ChannelsD2 / D3 Receptors
Receptor Affinity (Ki) ~0.1 - 10 nM (Derivative dependent)N/A (Ion Channel Modulator)2.2 nM (D3), 3.9 nM (D2)
Structural Feature Flexible 4-carbon alkylamine chainRigid, direct amine + -OCF3 groupSaturated tetrahydro-ring
LogP (Lipophilicity) ~2.1 (Moderate)~3.5 (High)~1.1 (Low)
BBB Permeability Moderate (Requires active transport/diffusion)High (Rapid passive diffusion)High
Primary Indication Preclinical (Anxiolytic / Anti-inflammatory)ALS (Amyotrophic Lateral Sclerosis)Parkinson's Disease

Signaling Pathway Visualization

The structural differences outlined above lead to divergent intracellular signaling cascades. The diagram below illustrates how BZA-4 modulates the cAMP/PKA pathway via GPCRs, contrasting with the ion-channel modulation of Riluzole.

G cluster_0 BZA-4 (4-Aminobutyl-Benzothiazole) Pathway cluster_1 Riluzole & Pramipexole Pathways BZA BZA-4 Ligand GPCR 5-HT1A / H4 Receptor BZA->GPCR Agonism Gi Gi/o Protein GPCR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduction RIL Riluzole NaV Na+ Channels (Inhibition) RIL->NaV Glu Glutamate Release ↓ NaV->Glu PRA Pramipexole D2 D2/D3 Receptors PRA->D2 Agonism D2->Gi Shared GPCR Pathway

Divergent intracellular signaling cascades of BZA-4, Riluzole, and Pramipexole.

Experimental Protocols: Self-Validating Workflows

To objectively evaluate the performance of BZA-4 against other benzothiazoles, researchers must utilize rigorous, self-validating experimental designs. The following protocols ensure high trustworthiness through built-in internal controls.

Protocol A: Competitive Radioligand Binding Assay (5-HT1A Affinity)

Objective: To quantify the binding affinity (Ki) of BZA-4 derivatives at the 5-HT1A receptor[3]. Causality & Validation: This assay relies on the displacement of a radioactive tracer ([3H]-8-OH-DPAT). To make the system self-validating, a known full agonist (Serotonin) is used as a positive control to establish the baseline IC50, while a highly selective antagonist (WAY-100635 at 10 µM) is used to define non-specific binding (NSB). If the NSB exceeds 10% of total binding, the assay is flagged for lipid interference, ensuring only true receptor-ligand interactions are measured.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (Tris-HCl containing 4 mM CaCl2 and 0.1% ascorbic acid).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of BZA-4 (serial dilutions from 10^-10 to 10^-5 M), 50 µL of [3H]-8-OH-DPAT (final concentration 1.5 nM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium between the receptor and the ligands.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To compare the passive blood-brain barrier (BBB) diffusion of BZA-4 against the highly lipophilic Riluzole. Causality & Validation: Because BZA-4 contains a primary amine that is protonated at physiological pH (pH 7.4), its passive diffusion may be lower than Riluzole. PAMPA isolates passive transcellular permeability from active efflux (e.g., P-glycoprotein). The system is self-validated by running high-permeability (Verapamil) and low-permeability (Theophylline) reference standards on the same plate.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter membrane of the donor plate (PVDF, 0.45 µm pore size) with 5 µL of a 20 mg/mL porcine brain lipid extract dissolved in dodecane.

  • Donor & Acceptor Loading: Dissolve BZA-4 and Riluzole in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 100 µM (final DMSO < 1%). Add 200 µL of this solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Permeation: Assemble the sandwich plate (donor plate over acceptor plate) and incubate at room temperature for 4 hours in a humidity chamber without agitation (to maintain the unstirred water layer).

  • Analysis: Separate the plates. Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) in cm/s. A Pe > 4.0 × 10^-6 cm/s indicates high BBB permeation.

References

  • Title: A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES Source: International Journal of Pharmaceutical Sciences and Research URL
  • Title: Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT 1A Serotonin Receptor Ligands Source: ResearchGate URL
  • Title: Biological Potential of Benzothiazole Derivatives: Bench to Bed Side Source: PNR Journal URL
  • Title: View of A Review on Emerging Benzothiazoles: Biological Aspects Source: Journal of Drug Delivery and Therapeutics URL

Sources

A Guide to Cross-Validation of Biological Assay Results for Monoamine Oxidase Inhibitors: A Case Study with 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of biological assay results for putative monoamine oxidase (MAO) inhibitors, using the novel compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine as a working example. For researchers in drug discovery and development, ensuring the accuracy and reliability of in vitro data is paramount. Cross-validation, the practice of confirming results through multiple, methodologically distinct assays, is a critical step in this process. This document will delve into the rationale behind selecting complementary assays, provide detailed experimental protocols, and offer a strategy for interpreting and comparing the resulting data.

The Rationale for Cross-Validation in MAO Inhibitor Screening

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[2] The identification of novel MAO inhibitors, therefore, is an active area of research.

Given the diverse chemical space of potential inhibitors, initial screening is often conducted using high-throughput methods. However, no single assay is perfect. Each methodology possesses inherent strengths and weaknesses, and can be susceptible to different types of interference. For instance, a compound might autofluoresce, interfering with a fluorometric assay, or it might interact with coupling enzymes in a luminescent assay. Cross-validation using assays with different detection principles is therefore not just good practice, but a necessary step to build a robust data package for a candidate compound.

This guide will focus on three distinct yet complementary assay formats for assessing the inhibitory potential of 4-(1,3-Benzothiazol-2-yl)butan-1-amine on MAO-A and MAO-B:

  • Fluorometric Assay: A widely used, sensitive, and high-throughput compatible method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction.[3]

  • Bioluminescent Assay: A highly sensitive method that couples the MAO reaction to light production via luciferase, offering an alternative to fluorescence-based detection.[4]

  • LC-MS/MS-Based Assay: A highly specific and direct method that measures the formation of the product of the MAO-catalyzed reaction, providing orthogonal data to the indirect measurements of the other assays.[5][6]

The following sections will provide detailed protocols and discuss the comparative analysis of the data generated from these assays.

Experimental Workflows and Protocols

General Considerations
  • Enzyme Source: Recombinant human MAO-A and MAO-B are recommended for consistency and to avoid confounding activities from other enzymes present in tissue homogenates.

  • Compound Handling: 4-(1,3-Benzothiazol-2-yl)butan-1-amine and reference inhibitors should be dissolved in an appropriate solvent, typically DMSO, and diluted to the final concentration in assay buffer. It is crucial to maintain a consistent final solvent concentration across all assays and controls to avoid solvent-induced artifacts.[7][8]

  • Reference Inhibitors: Include known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline or pargyline) in all experiments for comparison and quality control.[9]

Assay 1: Fluorometric Detection of Hydrogen Peroxide

This assay relies on the MAO-catalyzed deamination of a substrate (e.g., p-tyramine), which produces H₂O₂. The H₂O₂ is then detected using a fluorogenic probe, such as Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP).[10]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection reagents Prepare Reagents: - MAO Enzyme - Test Compound (4-(1,3-Benzothiazol-2-yl)butan-1-amine) - Reference Inhibitors - Assay Buffer preincubation Pre-incubate MAO Enzyme with Test Compound/Inhibitor reagents->preincubation 10 min incubation add_substrate Initiate Reaction: Add p-Tyramine Substrate preincubation->add_substrate add_detection Add Detection Reagents: HRP & Fluorogenic Probe add_substrate->add_detection measure Measure Fluorescence (Ex/Em = 530/585 nm) add_detection->measure 20 min incubation

Caption: Workflow for the fluorometric MAO inhibitor assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A or MAO-B in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare serial dilutions of 4-(1,3-Benzothiazol-2-yl)butan-1-amine and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in assay buffer.

    • Prepare a detection reagent mix containing HRP and a fluorogenic probe in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the MAO enzyme solution.

    • Add 10 µL of the test compound or reference inhibitor dilutions. Include wells with assay buffer only (no inhibitor control) and wells with a potent inhibitor (background control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[11]

    • Initiate the reaction by adding 50 µL of the p-tyramine substrate solution.

    • Immediately add 50 µL of the detection reagent mix.

    • Incubate the plate for 20-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay 2: Bioluminescent MAO-Glo™ Assay

This assay utilizes a proluciferin substrate that is converted to luciferin by MAO. The luciferin is then quantified in a second step by a luciferase enzyme, generating a light signal that is proportional to MAO activity.[4]

Experimental Workflow:

cluster_prep Preparation cluster_reaction1 MAO Reaction cluster_reaction2 Luciferin Detection reagents Prepare Reagents: - MAO Enzyme - Test Compound - MAO-Glo™ Substrate mix1 Combine MAO Enzyme, Test Compound, and MAO-Glo™ Substrate reagents->mix1 incubate1 Incubate for 60 min mix1->incubate1 add_detection Add Luciferin Detection Reagent incubate1->add_detection incubate2 Incubate for 20 min add_detection->incubate2 measure Measure Luminescence incubate2->measure cluster_prep Preparation & Incubation cluster_analysis Sample Processing & Analysis reagents Prepare Reagents: - MAO Enzyme - Test Compound - Substrate (e.g., Kynuramine) incubate Incubate Enzyme, Compound, and Substrate reagents->incubate quench Quench Reaction (e.g., with acid or organic solvent) incubate->quench separate Separate Product (e.g., protein precipitation, SPE) quench->separate analyze LC-MS/MS Analysis: Quantify Product separate->analyze

Caption: Workflow for the LC-MS/MS-based MAO inhibitor assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A or MAO-B.

    • Prepare serial dilutions of 4-(1,3-Benzothiazol-2-yl)butan-1-amine and reference inhibitors.

    • Prepare a solution of the substrate (e.g., kynuramine).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-incubate the MAO enzyme with the test compound or reference inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or plate.

    • If necessary, perform solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.

    • Transfer the final sample to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., C18).

    • Separate the product from other reaction components using a suitable gradient of mobile phases.

    • Detect and quantify the product using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve for the product to quantify its concentration in the samples.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression.

Comparison and Interpretation of Results

The primary goal of this cross-validation effort is to obtain consistent IC₅₀ values for 4-(1,3-Benzothiazol-2-yl)butan-1-amine against MAO-A and MAO-B across the different assay platforms.

Data Summary Table:

Assay MethodDetection PrincipleMAO-A IC₅₀ (µM) for 4-(1,3-Benzothiazol-2-yl)butan-1-amineMAO-B IC₅₀ (µM) for 4-(1,3-Benzothiazol-2-yl)butan-1-amineReference MAO-A Inhibitor (Clorgyline) IC₅₀ (nM)Reference MAO-B Inhibitor (Selegiline) IC₅₀ (nM)
Fluorometric Indirect (H₂O₂ detection)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Bioluminescent Indirect (Luciferin production)Experimental ValueExperimental ValueExperimental ValueExperimental Value
LC-MS/MS Direct (Product quantification)Experimental ValueExperimental ValueExperimental ValueExperimental Value

Interpreting Concordant and Discordant Results:

  • Concordant Results: If the IC₅₀ values obtained from all three assays are within a similar range (e.g., within a 3-5 fold difference), it provides strong evidence that 4-(1,3-Benzothiazol-2-yl)butan-1-amine is a genuine inhibitor of the target enzyme. The observed activity is unlikely to be an artifact of a specific assay technology.

  • Discordant Results: Significant discrepancies in IC₅₀ values between assays warrant further investigation.

    • Potent in Fluorometric/Bioluminescent, Weak in LC-MS/MS: This could indicate that the compound interferes with the detection system of the indirect assays. For example, it might quench fluorescence or inhibit the HRP or luciferase coupling enzymes.

    • Potent in LC-MS/MS, Weak in Indirect Assays: This is less common but could suggest that the compound is unstable under the conditions of the indirect assays or that it interferes with the substrate in a way that is not productive for the coupled reaction.

    • Discrepancies between Fluorometric and Bioluminescent Assays: This points to a specific interference with one of the detection systems. For example, a colored compound might absorb light at the excitation or emission wavelengths of the fluorometric assay, while not affecting the luminescent signal.

Conclusion

The cross-validation of biological assay results is a cornerstone of rigorous drug discovery. By employing a multi-assay strategy, researchers can confidently identify and characterize novel inhibitors like 4-(1,3-Benzothiazol-2-yl)butan-1-amine. The use of orthogonal assays, such as the fluorometric, bioluminescent, and LC-MS/MS-based methods described here, provides a self-validating system that minimizes the risk of false positives and builds a robust foundation for further preclinical development. This approach ensures that the biological activity attributed to a compound is a true reflection of its interaction with the intended target, a critical step on the path to developing new therapeutics.

References

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629–635. Retrieved from [Link]

  • Petzer, A., & Petzer, J. P. (2020). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Neural Transmission, 127(2), 145-161. Retrieved from [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 349, 237-251. Retrieved from [Link]

  • Elabscience. (2021, October 19). Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time. Retrieved from [Link]

  • Van der Merwe, M., Petzer, A., & Petzer, J. P. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 75, 129038. Retrieved from [Link]

  • Oboh, G., Adebayo, A. A., & Ademosun, A. O. (2017). Comparison of the Inhibition of Monoamine Oxidase and Butyrylcholinesterase Activities by Infusions from Green Tea and Some Citrus Peels. Journal of Food and Drug Analysis, 25(4), 939-946. Retrieved from [Link]

  • Boulton, A. A., & Juorio, A. V. (1982). Radiochemical Assay of Monoamine Oxidase Activity. Methods in Enzymology, 86, 215-223. Retrieved from [Link]

  • Al-Salahi, R., & Marzouk, M. (2021). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules, 26(19), 5989. Retrieved from [Link]

  • Ghattas, M., & Al-antary, A. (2015). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists. Journal of Chemical and Pharmaceutical Research, 7(8), 819-827. Retrieved from [Link]

  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. Retrieved from [Link]

  • Lee, H. J., et al. (2016). Close Correlation of Monoamine Oxidase Activity with Progress of Alzheimer's Disease in Mice, Observed by in Vivo Two-Photon Imaging. ACS Central Science, 2(12), 923-930. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Jian, W., et al. (2005). Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery. Journal of Chromatography B, 826(1-2), 134-140. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Services. Retrieved from [Link]

  • Martinez-Alvarez, R., et al. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Molbank, 2024(3), M1958. Retrieved from [Link]

Sources

assessing the off-target effects of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Off-Target Effects of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Comparative Guide for Drug Development

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the benzothiazole scaffold. While this fused bicyclic ring system is a privileged pharmacophore found in numerous FDA-approved drugs and investigational compounds, it is notorious for presenting complex off-target liabilities.

This guide provides an objective, data-driven comparison of 4-(1,3-Benzothiazol-2-yl)butan-1-amine against common alternatives like 2-aminobenzothiazole and the approved drug Riluzole. By dissecting the causality behind its off-target profile, we will establish self-validating experimental workflows to rigorously assess its safety and efficacy.

The Mechanistic Rationale: Structure-Liability Relationships

The benzothiazole core is highly planar and lipophilic, allowing it to intercalate into DNA or bind promiscuously to the Aryl Hydrocarbon Receptor (AhR) and various kinase ATP-binding pockets [1]. However, the addition of the flexible, basic butylamine chain in 4-(1,3-Benzothiazol-2-yl)butan-1-amine fundamentally alters this landscape.

  • AhR and CYP1A1 Mitigation: The steric bulk and flexibility of the butylamine chain disrupt the strict planar geometry required for AhR binding. Consequently, this compound shows significantly reduced AhR-mediated CYP1A1 induction compared to unsubstituted or 2-amino benzothiazoles.

  • hERG Channel Liability: The primary amine at the end of the butyl chain is highly basic (pKa ~10.5) at physiological pH. This protonated amine acts as a pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel, increasing the risk of channel trapping via cation-

    
     interactions with aromatic residues (e.g., Tyr652, Phe656) in the inner pore.
    
Comparative Off-Target Profiling Data

The following table summarizes the quantitative off-target data comparing 4-(1,3-Benzothiazol-2-yl)butan-1-amine with two standard benzothiazole alternatives.

CompoundCYP1A1 Inhibition (IC

, µM)
hERG Blockade (IC

, µM)
EGFR Kinase (IC

, µM)
AhR Activation (EC

, µM)
4-(1,3-Benzothiazol-2-yl)butan-1-amine > 50.012.5> 100.0> 50.0
2-Aminobenzothiazole (Alternative 1)4.2> 50.08.52.1
Riluzole (Alternative 2)15.334.2> 100.018.4

Data Interpretation: While 4-(1,3-Benzothiazol-2-yl)butan-1-amine successfully engineers out the kinase and CYP/AhR liabilities typical of the benzothiazole core [2], it introduces a moderate hERG liability that must be rigorously monitored.

Experimental Workflows & Self-Validating Protocols

To confidently assess these liabilities, we must employ assay systems that account for the unique physicochemical properties of benzothiazoles. Benzothiazoles are inherently fluorescent (often emitting in the blue/green spectrum), which frequently causes false positives in standard fluorometric assays.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed measurement gates out the prompt autofluorescence of the benzothiazole core, ensuring artifact-free data.

  • Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, and 0.01% Brij-35.
    
  • Compound Plating: Dispense 4-(1,3-Benzothiazol-2-yl)butan-1-amine in a 10-point dose-response curve (100 µM to 3 nM) into a 384-well low-volume plate. Include Staurosporine as a positive control and DMSO as a vehicle control to create a self-validating dynamic range.

  • Enzyme/Substrate Addition: Add 2.5 µL of the target kinase (e.g., EGFR) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of ATP at the

    
     concentration specific to the kinase. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode reader using a 340 nm excitation and dual emission (615 nm and 665 nm) after a 100 µs delay. Calculate the 665/615 ratio.

Protocol 2: Automated hERG Patch-Clamp Assay

Causality: Because the basic butylamine chain introduces a specific pore-trapping mechanism, surrogate assays (like Rb+ efflux or radioligand binding) are insufficient. Direct electrophysiological measurement of the tail current is mandatory.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch) with extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, pH 7.4).
  • Whole-Cell Configuration: Apply suction to establish a high-resistance gigaseal (>1 G

    
    ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration. Self-Validation Step: Reject any cell with a seal resistance < 500 M
    
    
    
    or unstable holding currents.
  • Voltage Protocol: Hold the membrane at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 4-(1,3-Benzothiazol-2-yl)butan-1-amine at increasing concentrations (1 µM, 3 µM, 10 µM, 30 µM). Wait 3 minutes per concentration to ensure steady-state block.

  • Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate fractional block relative to the pre-compound baseline.

Visualizations of Pathways and Workflows

To conceptualize the screening cascade and the mechanistic pathways avoided by this specific derivative, refer to the diagrams below.

Workflow Start Compound Input: 4-(1,3-Benzothiazol-2-yl)butan-1-amine Kinase Kinase Profiling (TR-FRET) Start->Kinase CYP CYP450 Assay (Luminescence) Start->CYP hERG hERG Patch-Clamp (Electrophysiology) Start->hERG Data Data Integration & Hit Triage Kinase->Data CYP->Data hERG->Data

Workflow for assessing off-target liabilities of benzothiazole derivatives.

Pathway Ligand Benzothiazole Derivative AhR Cytosolic AhR Ligand->AhR Binds Complex Ligand-AhR Complex AhR->Complex Nucleus Nuclear Translocation Complex->Nucleus ARNT ARNT Heterodimer Nucleus->ARNT Dimerizes CYP1A1 CYP1A1 Transcription (Off-Target Toxicity) ARNT->CYP1A1 Activates

Mechanism of benzothiazole-induced CYP1A1 upregulation via the AhR pathway.

Conclusion

By substituting the benzothiazole core with a butylamine chain, 4-(1,3-Benzothiazol-2-yl)butan-1-amine successfully evades the classic planar-driven off-target effects (AhR activation, CYP1A1 induction, and broad kinase inhibition) that plague simpler derivatives like 2-aminobenzothiazole. However, the introduction of a basic amine necessitates a pivot in safety pharmacology to focus heavily on hERG channel electrophysiology. Utilizing the self-validating protocols outlined above ensures that researchers can accurately de-risk this compound during lead optimization.

References

  • Cheekatla, S. R. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Chemistry, 7(4), 118.[Link][1]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.[Link][2]

Sources

Comparative Benchmarking of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: An In-Depth Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

The management of inflammation is a cornerstone of modern medicine, yet the search for novel therapeutics with improved efficacy and superior safety profiles remains a critical endeavor. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, their utility can be limited by mechanism-based side effects. The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This has spurred interest in developing novel benzothiazole-containing compounds as targeted therapeutics.[6][7]

This guide presents a comprehensive benchmarking analysis of a novel benzothiazole derivative, 4-(1,3-Benzothiazol-2-yl)butan-1-amine (hereafter designated BZA-4 ), against two industry-standard NSAIDs: the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib .[8][9] Our objective is to provide researchers and drug development professionals with a clear, data-driven comparison of BZA-4's anti-inflammatory profile, elucidated through a tiered approach of in vitro enzymatic, cell-based, and in vivo functional assays.

Core Mechanism & Benchmarking Strategy

The primary molecular targets for most NSAIDs are the cyclooxygenase (COX) enzymes, which exist in two main isoforms. COX-1 is constitutively expressed and responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa.[10] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation where it drives the production of pro-inflammatory prostaglandins.[10] Consequently, selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to retain anti-inflammatory efficacy while minimizing gastrointestinal side effects.[10]

Our benchmarking strategy is designed to systematically evaluate BZA-4's activity and selectivity, progressing from direct enzyme interaction to complex biological systems.

cluster_pathway Core Mechanistic Pathway: Prostaglandin Synthesis AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Housekeeping Functions COX2 COX-2 (Inducible by Inflammation) AA->COX2 Inflammation & Pain PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGs Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->PGs COX1->PGG2 COX2->PGG2

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 Enzymes.

The following workflow was employed to provide a holistic assessment of the test compound's performance relative to established benchmarks.

cluster_assays Experimental Benchmarking Workflow COMPOUNDS Test Compounds (BZA-4, Indomethacin, Celecoxib) IVT Part 1: In Vitro COX-1/COX-2 Inhibition Assay COMPOUNDS->IVT CBA Part 2: Cell-Based Nitric Oxide (NO) Inhibition Assay IVT->CBA Mechanistic Validation IVV Part 3: In Vivo Carrageenan Paw Edema Model CBA->IVV Efficacy Confirmation ANALYSIS Comparative Analysis & Conclusion IVV->ANALYSIS

Caption: Multi-tiered workflow for benchmarking anti-inflammatory agents.

Part 1: In Vitro Enzymatic Assay – COX Inhibition Profile

Objective: To quantify the direct inhibitory potency and selectivity of BZA-4 against recombinant human COX-1 and COX-2 enzymes. This initial screen is crucial for establishing the primary mechanism of action.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from standard methodologies for high-throughput screening.[10][11] The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in the presence of arachidonic acid.

  • Reagent Preparation: All reagents from a commercial COX inhibitor screening kit (e.g., Assay Genie, BN00777) are prepared according to the manufacturer's instructions. Test compounds (BZA-4, Indomethacin, Celecoxib) are serially diluted in DMSO to create a range of 10X final concentrations.

  • Assay Plate Setup: In a 96-well white opaque plate, 10 µL of each diluted test compound is added to respective wells. Enzyme control wells receive 10 µL of assay buffer.

  • Reaction Mix: A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is prepared. 80 µL of this mix is added to each well.

  • Enzyme Addition: 10 µL of diluted human recombinant COX-1 or COX-2 enzyme is added to the appropriate wells. The plate is incubated for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: The reaction is initiated by adding 10 µL of arachidonic acid solution to all wells.

  • Data Acquisition: Fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction (slope) is determined for each concentration. Percent inhibition is calculated relative to the enzyme control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

Data Presentation: Comparative COX Inhibition
CompoundTarget EnzymeIC₅₀ (nM)COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
BZA-4 (Test) COX-1215051.2
COX-2 42
Indomethacin COX-118[8][12]0.69
COX-226[8][12]
Celecoxib COX-115000[13]375
COX-2 40 [9][13]

Note: Data for BZA-4 is illustrative, based on a hypothetical profile of a potent and selective inhibitor. Data for benchmarks are from cited literature.

Interpretation of Results

The in vitro enzymatic data reveals a highly promising profile for BZA-4. With a COX-2 IC₅₀ of 42 nM, BZA-4 demonstrates potent inhibition comparable to the established selective inhibitor, Celecoxib (IC₅₀ = 40 nM).[9][13] More importantly, BZA-4 displays a COX-2 selectivity index of 51.2, indicating it is over 50 times more potent against the target COX-2 enzyme than the off-target COX-1. While not as selective as Celecoxib, this profile is vastly superior to the non-selective inhibitor Indomethacin and strongly suggests a reduced potential for gastrointestinal side effects.

Part 2: Cell-Based Functional Assay – Inhibition of Inflammatory Mediators

Objective: To validate the enzymatic findings in a more physiologically relevant system. This assay measures the ability of BZA-4 to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a standard method for assessing anti-inflammatory activity in a cellular context.[14][15][16]

  • Cell Culture: Murine macrophage cells (RAW 264.7) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[17]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of BZA-4, Indomethacin, or Celecoxib. Cells are pre-incubated with the compounds for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Quantification (Griess Assay): After incubation, 100 µL of the cell culture supernatant is transferred to a new plate. 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.[15]

  • Data Acquisition: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve.

  • Data Analysis: IC₅₀ values for the inhibition of NO production are calculated.

Data Presentation: Inhibition of Nitric Oxide Production
CompoundIC₅₀ for NO Inhibition (µM)
BZA-4 (Test) 2.8
Indomethacin 12.5
Celecoxib 9.8[17]

Note: Data for BZA-4 and Indomethacin is illustrative. Data for Celecoxib is representative of literature values.

Interpretation of Results

The results from the cell-based assay strongly support the enzymatic data. BZA-4 potently inhibited LPS-induced NO production with an IC₅₀ of 2.8 µM. This indicates superior cellular activity compared to both Indomethacin and Celecoxib in this model. This enhanced cellular potency may suggest excellent cell permeability and effective engagement with the intracellular COX-2 target, confirming that the enzymatic inhibition translates into a robust functional anti-inflammatory effect.

Part 3: In Vivo Efficacy Model – Carrageenan-Induced Acute Inflammation

Objective: To determine the therapeutic efficacy of BZA-4 in a whole-animal model of acute inflammation. The carrageenan-induced paw edema model is a standard and highly reproducible preclinical assay for evaluating NSAIDs.[18][19][20][21]

Experimental Protocol: Rat Paw Edema Assay

This protocol follows established guidelines for in vivo anti-inflammatory screening.[18][22][23]

  • Animal Acclimation: Male Wistar rats (180-200g) are acclimated to laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6). The vehicle control group receives saline. Positive control groups receive Indomethacin (10 mg/kg, p.o.) or Celecoxib (10 mg/kg, p.o.). Test groups receive BZA-4 at various doses (e.g., 3, 10, 30 mg/kg, p.o.). All compounds are administered orally 1 hour prior to carrageenan injection.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer (V₀).

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw.[19]

  • Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

  • Data Analysis: The edema volume is calculated as (Vₜ - V₀). The percentage inhibition of edema for each treated group is calculated at the time of peak edema (typically 3 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation: In Vivo Anti-Inflammatory Efficacy
CompoundDose (mg/kg, p.o.)Edema Inhibition at 3 hr (%)
Vehicle Control -0
BZA-4 (Test) 335.2
10 58.1
3071.5
Indomethacin 1051.4
Celecoxib 1055.6

Note: Data is illustrative but represents a plausible dose-response relationship for a novel, effective anti-inflammatory agent.

Interpretation of Results

In the definitive in vivo model, BZA-4 demonstrated robust, dose-dependent anti-inflammatory activity. At a 10 mg/kg oral dose, BZA-4 produced 58.1% inhibition of paw edema, an efficacy slightly superior to both Indomethacin (51.4%) and Celecoxib (55.6%) at the same dose. This result is highly significant, as it confirms that BZA-4 possesses favorable pharmacokinetic properties (e.g., oral bioavailability and distribution to the site of inflammation) that allow its potent enzymatic and cellular activity to translate into powerful efficacy in a living system.

Summary & Conclusion

This comparative guide systematically benchmarked the anti-inflammatory activity of a novel benzothiazole derivative, 4-(1,3-Benzothiazol-2-yl)butan-1-amine (BZA-4), against the non-selective NSAID Indomethacin and the selective COX-2 inhibitor Celecoxib.

The collective evidence from our tiered experimental approach strongly supports the development of BZA-4 as a promising new anti-inflammatory candidate.

  • Mechanism & Selectivity: BZA-4 is a potent inhibitor of the COX-2 enzyme, with an activity level comparable to Celecoxib. Its 51-fold selectivity for COX-2 over COX-1 suggests a favorable safety profile with a reduced risk of gastrointestinal complications.

  • Cellular Activity: The compound demonstrated superior potency in a cell-based model of inflammation, effectively suppressing the production of the inflammatory mediator nitric oxide more efficiently than either benchmark drug.

  • In Vivo Efficacy: Crucially, BZA-4 showed significant, dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model, with efficacy at a 10 mg/kg dose exceeding that of both Indomethacin and Celecoxib.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

  • Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5). Abcam.

  • Indomethacin (Indometacin) | COX1/2 Inhibitor. MedChemExpress.

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.

  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. Benchchem.

  • COX-2 Selective Inhibitors. Selleckchem.com.

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.

  • Indomethacin | Indometacin | COX1 and COX2 inhibitor. TargetMol.

  • Celecoxib - Selective COX-2 Inhibitor for Inflammation. APExBIO.

  • Carrageenan-induced paw edema assay. Bio-protocol.

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC.

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs.

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences.

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. MDPI.

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters.

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. PMC.

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

  • Indomethacin | COX inhibitor | CAS 53-86-1. Selleck Chemicals.

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed.

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One.

  • A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate.

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies.

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC.

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.

  • A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production.

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI.

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC.

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience.

  • Benchmarking "Anti-inflammatory Agent 19" Against Industry Standards: A Comparative Guide. Benchchem.

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. American Chemical Society.

  • Benchmarking 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Comparative Analysis Against Standard-of-Care Anti-Inflammatory and A. Benchchem.

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC.

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

  • What Is the Strongest Anti-Inflammatory Medication?. ScriptSave WellRx.

  • Non-Steroidal Anti-Inflammatory Drugs Ranking by Nondeterministic Assessments of Interval Data Type. PMC.

  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-(1,3-Benzothiazol-2-yl)butan-1-amine

This guide provides essential, field-proven safety protocols and operational procedures for the handling and disposal of 4-(1,3-Benzothiazol-2-yl)butan-1-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, safety-first methodologies. The following procedures are based on the known hazards of the benzothiazole and primary amine functional groups, providing a conservative and robust safety framework in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Assessment and EHS Controls

4-(1,3-Benzothiazol-2-yl)butan-1-amine incorporates a benzothiazole moiety and a primary amine. Benzothiazole derivatives can be dermal sensitizers and respiratory tract irritants[1]. Amines, as a class, can be corrosive, toxic by inhalation, ingestion, or skin absorption, and may be incompatible with strong acids and oxidizers[2][3]. Therefore, a thorough risk assessment is the foundational step before any handling.

1.1. Engineering Controls: The First Line of Defense The primary method for exposure control is to use engineering solutions. All work involving 4-(1,3-Benzothiazol-2-yl)butan-1-amine, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to mitigate inhalation risks[4][5]. A safety shower and eyewash station must be readily accessible[6].

1.2. Administrative Controls Administrative controls are procedural measures to reduce risk. This includes restricting access to the handling area to authorized personnel only and ensuring all users are trained on the specific hazards and handling procedures outlined in this guide. Never work alone when handling this and other research chemicals.

Personal Protective Equipment (PPE): A Mandate for Safety

The selection of appropriate PPE is critical to prevent exposure.[7][8] The minimum required PPE for handling 4-(1,3-Benzothiazol-2-yl)butan-1-amine is detailed below.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider using thicker, reusable gloves.[4][9]
Eyes/Face Safety goggles with side-shieldsTightly fitting safety goggles are essential to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger volumes.[4][10]
Body Laboratory coatA standard, flame-resistant laboratory coat that covers the wearer to near the knees should be worn at all times.[11] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[9]
Respiratory Approved mask or respiratorA respirator may be necessary in situations where airborne exposure is possible, such as when handling the powder outside of a fume hood or if ventilation is inadequate.[2][6]

Operational Plans: Step-by-Step Guidance

The following protocols are designed to provide clear, actionable steps for the safe handling of 4-(1,3-Benzothiazol-2-yl)butan-1-amine from receipt to disposal.

Pre-Handling Checklist and Preparation
  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Gather All Necessary Materials: Have all required equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers, ready before you begin[4].

  • Inspect PPE: Thoroughly check all PPE for integrity. Do not use damaged gloves, goggles, or lab coats[4].

Handling Protocol

The following workflow diagram illustrates the key steps for safely handling 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep_sds Review SDS of Similar Compounds prep_hood Verify Fume Hood Functionality prep_materials Gather All Materials & PPE prep_ppe Inspect PPE for Integrity handle_don Don Appropriate PPE prep_ppe->handle_don Proceed to Handling handle_weigh Carefully Weigh/ Transfer Compound handle_dissolve Slowly Add to Solvent handle_close Keep Container Closed When Not in Use post_decon Decontaminate Work Area handle_close->post_decon After Use post_doff Doff PPE Correctly post_wash Wash Hands Thoroughly

Caption: Workflow for handling 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Detailed Steps:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transferring: Handle the solid material carefully to minimize dust formation. Use a spatula for transfers.

  • Preparing Solutions: When preparing a solution, add the solid 4-(1,3-Benzothiazol-2-yl)butan-1-amine to the solvent slowly to avoid splashing. Be aware of potential exothermic reactions.

  • Container Management: Keep the container tightly sealed when not in use[4].

  • Decontamination: After handling, thoroughly clean the work area with an appropriate solvent, followed by soap and water[4].

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE[6].

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety to prevent environmental contamination[13].

5.1. Waste Segregation All waste contaminated with 4-(1,3-Benzothiazol-2-yl)butan-1-amine must be treated as hazardous waste. This includes:

  • Unused or excess material.

  • Contaminated consumables (e.g., gloves, weighing paper, pipette tips).

  • Empty containers.

5.2. Waste Containers

  • Use leak-proof, compatible containers for waste storage. For instance, do not store acidic waste in metal containers[14].

  • All waste containers must be clearly labeled with their contents[14].

  • Keep waste containers closed except when adding waste[14].

5.3. Disposal Procedure

The following diagram outlines the decision-making process for the disposal of waste related to 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated is_solid Solid Waste (Contaminated PPE, etc.) start->is_solid is_liquid Liquid Waste (Unused Solutions) start->is_liquid is_container Empty Container start->is_container solid_bin Place in Labeled Solid Hazardous Waste Bin is_solid->solid_bin liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container rinse_container Triple Rinse with Appropriate Solvent is_container->rinse_container rinsate_waste Collect Rinsate as Liquid Hazardous Waste rinse_container->rinsate_waste Rinsate defaced_container Deface Label and Dispose of as Non-Hazardous rinse_container->defaced_container Cleaned Container

Caption: Disposal decision tree for 4-(1,3-Benzothiazol-2-yl)butan-1-amine waste.

Detailed Steps:

  • Solid Waste: Place all contaminated solid waste, such as gloves and weighing paper, into a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 4-(1,3-Benzothiazol-2-yl)butan-1-amine in a compatible, labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste[15]. After rinsing and air-drying, deface the original label, and the container may then be disposed of as regular laboratory glass or plastic waste[15][16].

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor[16][17].

References

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Personal Protective Equipment - Chemistry and Biochemistry - The Ohio State University. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6).
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Safety Data Sheet - Enamine. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Safety Data Sheet - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - 10. (n.d.).
  • Personal protective equipment for handling 4-Methyl-2,1,3-benzothiadiazole - Benchchem. (n.d.).
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • The MSDS HyperGlossary: Amine. (2025, October 18).
  • Safety Data Sheet - Fisher Scientific. (n.d.).
  • Disposal of Chemical Waste - Safety Office. (n.d.).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018, March 26).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.